Casein Kinase 2 Substrate Peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C45H73N19O24 |
|---|---|
Molecular Weight |
1264.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C45H73N19O24/c46-17(4-1-7-53-43(47)48)33(78)56-18(5-2-8-54-44(49)50)34(79)57-19(6-3-9-55-45(51)52)35(80)58-20(10-27(66)67)36(81)59-21(11-28(68)69)37(82)61-24(14-31(74)75)40(85)64-26(16-65)41(86)62-22(12-29(70)71)38(83)60-23(13-30(72)73)39(84)63-25(42(87)88)15-32(76)77/h17-26,65H,1-16,46H2,(H,56,78)(H,57,79)(H,58,80)(H,59,81)(H,60,83)(H,61,82)(H,62,86)(H,63,84)(H,64,85)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,87,88)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
MROOTBWJKIXJEW-VPHKHLIQSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Casein Kinase 2 (CK2) Substrate Peptide Sequence and its Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Casein Kinase 2 (CK2) substrate recognition sequence, quantitative kinetic data for key substrate peptides, detailed experimental protocols for their characterization, and the visualization of CK2's role in critical signaling pathways.
The Casein Kinase 2 Substrate Consensus Sequence
Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine protein kinase that plays a crucial role in a myriad of cellular processes. Its substrate specificity is primarily determined by the presence of acidic amino acid residues surrounding the phosphorylation site.
The minimal consensus sequence for CK2 phosphorylation is S/T-X-X-D/E , where S/T represents the serine or threonine residue to be phosphorylated, X is any amino acid, and D/E represents an aspartic acid or glutamic acid at the +3 position relative to the phosphoacceptor site.[1][2] However, the optimal CK2 substrate motif is characterized by a more extensive acidic environment.
Key features of the CK2 substrate sequence include:
-
Primary Determinant: An acidic residue (Asp or Glu) at the +3 position is the most critical determinant for CK2 recognition.[3][4]
-
Secondary Determinant: An acidic residue at the +1 position also significantly enhances phosphorylation efficiency.[5]
-
Acidic Flanks: Generally, CK2 prefers substrates with multiple acidic residues located downstream (C-terminal) of the phosphorylation site.[3][4] The region from +1 to +5 is particularly important for substrate recognition.[6][7]
-
Upstream Residues: While less critical than the downstream acidic residues, the presence of basic residues (e.g., Arginine) upstream of the phosphorylation site can also influence substrate binding, as seen in commonly used synthetic peptide substrates.
-
Proline Exclusion: The presence of a proline residue at the +1 position is inhibitory to CK2 activity.[8]
A widely accepted optimal consensus sequence can be represented as pS/pT-D/E-X-D/E , with the acidic residue at the +3 position being of utmost importance.[4]
Quantitative Data on CK2 Substrate Peptides
The efficiency of CK2 phosphorylation of its substrates can be quantified by determining the kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax). The Km value is an inverse measure of the affinity of the enzyme for its substrate, while Vmax represents the maximum rate of the reaction. The catalytic efficiency of the kinase for a particular substrate is often expressed as the kcat/Km ratio.
Below is a summary of kinetic data for commonly used synthetic CK2 peptide substrates.
| Peptide Sequence | Description | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| RRRADDSDDDDD | A commercially available, highly selective CK2 substrate.[9] | 50 - 60[2][5][10] | Not consistently reported | Not consistently reported | Not consistently reported |
| RRREEETEEE-OH | Derived from the phosphorylation site in casein, specific for CK2.[11] | 500[12] | Similar to casein[12] | Not consistently reported | Not consistently reported |
| RRRDDDSDDD | A synthetic substrate used in kinetic studies. | 60 (in 150 mM NaCl)[5][13] | Not reported | Not reported | Not reported |
Note: Kinetic parameters can vary depending on the experimental conditions, such as buffer composition (e.g., salt concentration) and the source and purity of the CK2 enzyme.[5][13]
Experimental Protocols
In Vitro CK2 Kinase Assay using P81 Phosphocellulose Paper (Radiometric)
This classic method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.
Materials:
-
Purified recombinant CK2 enzyme
-
CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂)[14]
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid (chilled)
-
Acetone
-
Scintillation counter and vials
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase assay buffer, the desired concentration of the CK2 substrate peptide, and the purified CK2 enzyme.
-
Initiate the Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to the reaction mix. The final ATP concentration should be optimized for the specific assay.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range of phosphate incorporation.
-
Stop the Reaction: Terminate the reaction by spotting a small aliquot of the reaction mixture onto a labeled square of P81 phosphocellulose paper.[7][15][16]
-
Washing: Immediately place the P81 paper in a beaker containing chilled 0.5% phosphoric acid. Wash the paper squares multiple times with gentle agitation to remove unincorporated [γ-³²P]ATP.[7][16][17]
-
Acetone Wash: Perform a final wash with acetone to dehydrate the paper.[7][16][17]
-
Quantification: Allow the P81 paper to air dry completely. Place each square in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Identification of CK2 Substrates using Quantitative Phosphoproteomics
This method identifies endogenous CK2 substrates by comparing the phosphorylation status of proteins in cells with and without CK2 activity.
Workflow:
-
Cell Culture and Treatment: Culture cells of interest and treat one group with a specific CK2 inhibitor (e.g., CX-4945) and another with a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and extract the proteins. Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the peptide mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphosites.
-
Data Analysis: Compare the abundance of phosphopeptides between the CK2 inhibitor-treated and control samples. A significant decrease in the phosphorylation of a specific site upon CK2 inhibition suggests it is a potential CK2 substrate.
-
Bioinformatics Analysis: Perform motif analysis on the identified downregulated phosphosites to confirm the enrichment of the CK2 consensus sequence.
A more advanced approach, termed Kinase Assay Linked with Phosphoproteomics (KALIP), combines an in vitro kinase assay with in vivo phosphoproteomics for higher confidence in substrate identification.[18][19]
CK2 in Signaling Pathways
CK2 is a key regulator of numerous signaling pathways, including the Wnt and NF-κB pathways, which are critical in development and disease.
The Role of CK2 in the Wnt Signaling Pathway
In the canonical Wnt signaling pathway, CK2 acts as a positive regulator.[11][20] It phosphorylates several key components, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.
References
- 1. Protein Kinase CK2 Mediates Inhibitor-Kappa B Kinase and Aberrant Nuclear Factor-κB Activation by Serum Factor(s) in Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 peptide substrate, 25 mg [proteinkinase.biz]
- 3. CK2 phosphorylation of the armadillo repeat region of beta-catenin potentiates Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Casein kinase 2 associates with and phosphorylates dishevelled - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Wnt/β-Catenin Signaling by Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Functional Insights into Dishevelled-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CK2 Is a C-Terminal IkappaB Kinase Responsible for NF-kappaB Activation during the UV Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase CK2: biphasic kinetics with peptide substrates. | Sigma-Aldrich [merckmillipore.com]
- 11. CK2 as a positive regulator of Wnt signalling and tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Phosphorylation-Dependent Regulation of WNT/Beta-Catenin Signaling [frontiersin.org]
- 13. research.monash.edu [research.monash.edu]
- 14. Kinase activity assays Src and CK2 [protocols.io]
- 15. Protein phosphatase assay using a modification of the P81 paper protein kinase assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.3 |. In vitro kinase assays [bio-protocol.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Endogenous protein kinase CK2 participates in Wnt signaling in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Casein Kinase 2 (CK2) Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Protein kinase CK2, formerly known as casein kinase II, is a highly pleiotropic and constitutively active serine/threonine kinase. It plays a pivotal role in a vast array of cellular processes, including cell cycle progression, transcription, translation, and apoptosis.[1][2] Its deep involvement in human health and disease, particularly in cancer, has made it a significant target for therapeutic intervention.[1][3] A thorough understanding of its substrate specificity is paramount for deciphering its complex regulatory networks and for the rational design of targeted therapies. This guide provides a detailed examination of the core principles governing CK2 substrate recognition, experimental methodologies for its study, and the functional implications of its phosphorylation events.
The CK2 Consensus Sequence: A Foundation of Acidic Residues
CK2 is a quintessential "acidophilic" kinase, demonstrating a strong preference for substrates with acidic residues surrounding the phosphorylation site.[4] The minimal consensus sequence for CK2 phosphorylation is defined by the presence of an acidic amino acid (Aspartate [D] or Glutamate [E]) at the n+3 position relative to the serine (S) or threonine (T) phosphoacceptor site.[5][6]
pS/pT-X-X-D/E
While this n+3 acidic residue is considered the most crucial determinant, the specificity and efficiency of phosphorylation are significantly enhanced by the presence of additional acidic residues, particularly at the n+1 position.[4][7] Analysis of hundreds of known CK2 phosphosites reveals a strong preference for acidic residues at nearly all positions surrounding the target site, with a notable absence of basic residues.[4][5] Aspartate is often a more effective determinant than glutamate at these key positions.[7]
It is important to note that the presence of a proline (P) residue at the n+1 position is inhibitory to CK2 activity, a feature that distinguishes its specificity from proline-directed kinases like cdc2.[4][8]
Quantitative Analysis of Substrate Recognition
The substrate preferences of CK2 have been quantitatively defined through various methods, including kinetic analysis of synthetic peptides and large-scale phosphoproteomic screens. These studies provide a detailed view of the amino acids favored at each position relative to the phosphorylation site.
| Position | Favored Residues | Detrimental Residues | Notes |
| n+3 | D, E (critical) | Basic (K, R), Proline (P) | An acidic residue is absolutely required for efficient phosphorylation.[7] |
| n+1 | D, E (highly favored) | Proline (P) | Greatly enhances kinetic constants.[4][7] |
| n-1 to n-5 | D, E | Basic (K, R) | Multiple acidic residues N-terminal to the site enhance binding.[7] |
| n (Site) | S, T | Y | CK2 is primarily a Ser/Thr kinase, though tyrosine phosphorylation has been reported.[9] |
This table summarizes qualitative and quantitative findings from multiple studies on CK2 substrate specificity.[4][7][8]
Beyond the Consensus: Hierarchical Phosphorylation
While the linear consensus sequence is a primary determinant, CK2 specificity can be regulated by a more complex mechanism known as hierarchical phosphorylation . In this process, phosphorylation of a substrate by a "priming" kinase creates a new recognition site for CK2.[10]
CK2 can recognize a phosphoserine (pS) or phosphothreonine (pT) residue as an acidic determinant.[11][12] This means a priming phosphorylation event can complete a CK2 consensus motif, allowing CK2 to then phosphorylate an adjacent site. This mechanism provides a way for the constitutively active CK2 to be integrated into dynamic signaling pathways.[11]
Systematic studies using peptide arrays have shown that hierarchical phosphorylation can be as enzymatically favorable as canonical phosphorylation and requires precise positioning of the priming phosphodeterminant.[11][12]
An example of this is the phosphorylation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), where phosphorylation of Y512 by the tyrosine kinase Fyn is required for subsequent CK2-mediated phosphorylation of S511.[10]
Experimental Protocols for Studying CK2 Substrate Specificity
A variety of experimental approaches are employed to identify and validate CK2 substrates and to characterize its activity.
This is a classic and robust method to directly measure the phosphorylation of a specific peptide or protein substrate by purified CK2.[13][14]
A. Materials:
-
Enzyme: Purified recombinant CK2 (catalytic subunit or holoenzyme).
-
Substrate: Specific peptide substrate (e.g., RRRADDSDDDDD) or purified protein of interest.
-
Kinase Buffer (Typical): 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
Phosphate Donor: ATP solution containing [γ-³²P]ATP.[14]
-
Stopping Solution: 40% Trichloroacetic acid (TCA) or Phosphoric acid.[15]
-
Detection: Scintillation counter.
B. Protocol Steps:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the kinase buffer, enzyme, and substrate.
-
Initiate Reaction: Add the [γ-³²P]ATP-containing ATP solution to the tube to start the reaction.
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes. The reaction time should be within the linear range of incorporation.[15]
-
Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. Immediately immerse the paper in a wash buffer (e.g., 0.75% phosphoric acid) to stop the reaction and precipitate the phosphorylated substrate.[14]
-
Washing: Wash the P81 papers several times with the wash buffer to remove unincorporated [γ-³²P]ATP. A final wash with acetone can facilitate drying.[14][15]
-
Quantification: Place the dried P81 paper in a scintillation vial and measure the incorporated radioactivity using a scintillation counter.[15]
-
Controls: Include negative controls (no enzyme) to determine background levels and positive controls with a known CK2 substrate. A CK2-specific inhibitor like CX-4945 (Silmitaseratib) can be used to confirm specificity.[1][14]
Mass spectrometry-based phosphoproteomics is a powerful, unbiased approach to identify hundreds of potential CK2 substrates simultaneously within a complex biological sample.[1][16]
A. General Workflow:
-
Cellular Perturbation: Treat cultured cells with a highly specific CK2 inhibitor (e.g., CX-4945) or a vehicle control.[1][2]
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Because phosphopeptides are typically low in abundance, they must be enriched from the complex peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The instrument sequences the peptides and identifies the precise location of phosphorylation.
-
Data Analysis and Quantification: Compare the abundance of each phosphopeptide between the inhibitor-treated and control samples. A significant decrease in a phosphorylation site's abundance upon CK2 inhibition identifies it as a candidate CK2 substrate.[1][2]
-
Motif Analysis: Analyze the sequences surrounding the down-regulated phosphorylation sites to confirm the enrichment of the canonical CK2 consensus motif.[1][17]
This discovery-based approach has successfully identified hundreds of novel CK2 substrates, revealing its role in diverse processes like chromosome condensation and RNA processing.[1][2]
Conclusion
The substrate specificity of protein kinase CK2 is primarily driven by its preference for acidic residues, particularly at the n+3 position relative to the phosphoacceptor site. However, this fundamental rule is nuanced by the contribution of multiple acidic residues and the regulatory potential of hierarchical phosphorylation. A combination of traditional in vitro kinase assays and advanced phosphoproteomic strategies provides a powerful toolkit for researchers to identify and validate CK2 substrates. For drug development professionals, a deep understanding of these specificity determinants is crucial for assessing the on- and off-target effects of CK2 inhibitors and for discovering novel therapeutic avenues targeting specific CK2-substrate interactions.
References
- 1. doaj.org [doaj.org]
- 2. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The consensus sequences for cdc2 kinase and for casein kinase-2 are mutually incompatible. A study with peptides derived from the beta-subunit of casein kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. CK2 Regulation: Perspectives in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic investigation of hierarchical phosphorylation by protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phosphoproteomics Identifies CK2 as a Negative Regulator of Beige Adipocyte Thermogenesis and Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of Protein Kinase CK2 Substrate Peptides
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, ubiquitously expressed, and constitutively active serine/threonine protein kinase.[1] As a holoenzyme typically composed of two catalytic (α and/or α') and two regulatory (β) subunits, CK2 is one of the most pleiotropic kinases, with hundreds of identified substrates.[2][3] This extensive substrate portfolio implicates CK2 in a vast array of cellular processes, including cell cycle progression, apoptosis, transcription, and signal transduction.[4][5] Its dysregulation is linked to numerous human diseases, particularly cancer, making it a significant therapeutic target.[6]
This guide provides an in-depth overview of the core methodologies used to discover and characterize CK2 substrates, presents key quantitative data, and illustrates the complex signaling networks in which CK2 participates.
CK2 Substrate Recognition and Specificity
CK2 is classified as an acidophilic kinase, demonstrating a distinct preference for phosphorylation sites surrounded by acidic residues.[3]
-
Consensus Sequence: The canonical phosphorylation consensus sequence for CK2 is pS/pT-D/E-X-D/E , where the phosphorylated serine or threonine is followed by acidic residues, typically aspartic acid (D) or glutamic acid (E).[1][7] The residue at the +3 position is considered the most critical for recognition, followed by the residue at the +1 position.[1][3]
-
Role of the β-Subunit: The regulatory CK2β subunit does not function as a simple on/off switch but plays a crucial role as a docking protein, facilitating the interaction between the catalytic subunits and specific substrates.[3]
-
Substrate Classification: CK2 substrates can be categorized into three classes based on their phosphorylation by different forms of the kinase[8]:
-
Class I: Substrates are phosphorylated equally well by the holoenzyme and the free catalytic subunits.[8]
-
Class II: Substrates are phosphorylated only by the free catalytic subunits.[8]
-
Class III: Substrates are preferentially phosphorylated by the complete holoenzyme, indicating a dependency on the β-subunit for recognition.[8]
-
Quantitative Analysis of CK2 Substrates
Quantitative phosphoproteomics provides a powerful tool for identifying kinase substrates on a global scale. A common strategy involves the use of specific inhibitors to assess changes in the phosphoproteome. In a study utilizing the selective CK2 inhibitor CX-4945 on mitotically arrested HeLa cells, researchers identified 330 phosphorylation sites on 202 proteins that were significantly decreased upon CK2 inhibition, marking them as candidate substrates.[4][9][10]
Table 1: Validated Candidate CK2 Substrates Sensitive to CX-4945 Inhibition in Mitosis
| Protein | Phosphorylation Site | Function |
|---|---|---|
| Topoisomerase IIα | Serine 1377 | Chromosome condensation and segregation |
| eIF2β (Eukaryotic Initiation Factor 2β) | Serine 2 | Protein synthesis initiation |
| HSP90A (Heat Shock Protein 90A) | Serine 263 | Chaperone, protein folding and stability |
| EF1D (Elongation Factor 1 Delta) | Serine 162 | Protein synthesis elongation |
| HDAC1 (Histone Deacetylase 1) | Serine 421, Serine 423 | Chromatin remodeling, transcriptional repression |
| PPP1R2 (Protein Phosphatase 1 Regulatory Subunit 2) | Serine 121, Serine 122 | Inhibition of protein phosphatase 1 |
Source: Data compiled from Hornbeck et al., 2015 as cited in Rusin et al., 2017.[9][10]
Table 2: CK2 Consensus Motif Analysis
| Position Relative to Phosphosite (pS/pT) | Favored Residue(s) | Frequency / Importance |
|---|---|---|
| +1 | Aspartic Acid (D) / Glutamic Acid (E) | High (51% of substrates) |
| +2 | Any Amino Acid (X) | N/A |
| +3 | Aspartic Acid (D) / Glutamic Acid (E) | Crucial (69% of substrates) |
| Flanking Regions (-7 to +7) | Acidic Residues | Generally favored |
Source: Data from Weblogo analysis of 767 validated CK2 phosphosites.[3]
Experimental Protocols for Substrate Discovery and Validation
A multi-faceted approach is required to reliably identify and characterize CK2 substrates, moving from high-throughput screening to direct biochemical validation.
This method identifies candidate substrates by measuring changes in phosphorylation levels after inhibiting CK2 activity in cells.
Protocol Outline: SILAC-based Phosphoproteomics with CK2 Inhibition
-
Metabolic Labeling: Culture two populations of cells (e.g., HeLa) in media containing either "light" (standard) or "heavy" (¹³C₆, ¹⁵N₂-Lysine; ¹³C₆, ¹⁵N₄-Arginine) isotopes (SILAC).[10]
-
Cell Synchronization & Arrest: Synchronize cells at a specific cell cycle stage (e.g., mitosis) using agents like thymidine and Taxol.[10]
-
Inhibitor Treatment: Treat the "heavy"-labeled cell population with a selective CK2 inhibitor (e.g., 5 µM CX-4945 for 45 minutes) and the "light"-labeled population with a vehicle control (e.g., DMSO).[10]
-
Cell Lysis and Protein Digestion: Combine the cell populations 1:1, lyse the cells, and digest the proteins into peptides using an enzyme like trypsin.[10]
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[10]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of "heavy" vs. "light" phosphopeptides. Peptides showing a significant decrease in the "heavy" (inhibitor-treated) sample are identified as candidate CK2 substrates.[4]
References
- 1. PTMScan® Phospho-CK2 Substrate Motif (S*/T*DXE) Kit | Cell Signaling Technology [cellsignal.com]
- 2. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]
The Central Role of Casein Kinase 2 (CK2) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Kinase CK2, a highly conserved and ubiquitously expressed serine/threonine kinase, has emerged as a critical regulator of a vast array of cellular processes. Its constitutive activity and promiscuous nature, with hundreds of identified substrates, place it at the nexus of numerous signaling pathways that govern cell proliferation, survival, and apoptosis. Dysregulation of CK2 activity is frequently implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the function of CK2 in key cellular signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the complex molecular interactions.
Introduction to Casein Kinase 2 (CK2)
CK2 is typically found as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] While the catalytic subunits possess the kinase activity, the regulatory subunits are crucial for holoenzyme stability and substrate specificity.[1] Unlike many other kinases, CK2 is considered to be constitutively active, with its regulation occurring primarily through changes in its expression levels and subcellular localization.[2] CK2's consensus phosphorylation sequence is characterized by an acidic residue (Asp or Glu) at the +3 position relative to the serine or threonine target, and often acidic residues in other surrounding positions as well.[3]
CK2's Role in Major Cellular Signaling Pathways
CK2's influence extends across multiple fundamental signaling cascades, often acting as a key modulator that tips the balance towards cell growth and survival.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 positively regulates this pathway at multiple levels. A key substrate of CK2 is the tumor suppressor PTEN. Phosphorylation of PTEN by CK2 inhibits its phosphatase activity, leading to sustained activation of the PI3K pathway.[4] Furthermore, CK2 directly phosphorylates Akt1 on serine 129 (S129), a phosphorylation event that enhances Akt's kinase activity and promotes cell survival.[5][6] This multifaceted regulation underscores CK2's role as a potent activator of this pro-survival cascade.
Caption: CK2's role in the PI3K/Akt/mTOR signaling pathway.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. CK2 is a positive regulator of this pathway.[2] It directly phosphorylates β-catenin at threonine 393 (T393).[7] This phosphorylation event stabilizes β-catenin by preventing its degradation, leading to its accumulation in the nucleus, where it acts as a transcriptional co-activator of Wnt target genes that promote cell proliferation.[7][8]
Caption: CK2's modulation of the Wnt/β-catenin signaling pathway.
The NF-κB Signaling Pathway
The NF-κB signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. CK2 is a key activator of the canonical NF-κB pathway.[2] It can phosphorylate the inhibitor of NF-κB, IκBα, on its C-terminal PEST domain, which promotes its degradation.[2][9] Additionally, CK2 can directly phosphorylate the p65 (RelA) subunit of NF-κB at serine 529 (S529), enhancing its transcriptional activity.[10][11] These actions collectively lead to the sustained activation of NF-κB and the expression of its anti-apoptotic target genes.
References
- 1. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 Is a C-Terminal IkappaB Kinase Responsible for NF-kappaB Activation during the UV Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-evaluation of protein kinase CK2 pleiotropy: new insights provided by a phosphoproteomics analysis of CK2 knockout cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2 subunits are positive regulators of AKT kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dephosphorylation and inactivation of Akt/PKB is counteracted by protein kinase CK2 in HEK 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CK2 phosphorylation of the armadillo repeat region of beta-catenin potentiates Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTMScan® Phospho-CK2 Substrate Motif (S*/T*DXE) Kit | Cell Signaling Technology [cellsignal.com]
- 9. Protein Kinase CK2 Mediates Inhibitor-Kappa B Kinase and Aberrant Nuclear Factor-κB Activation by Serum Factor(s) in Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scienceopen.com [scienceopen.com]
An In-depth Technical Guide to the Interaction of Casein Kinase 2 with its Substrate Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell cycle progression, gene expression, and apoptosis.[1] Its constitutive activity and broad substrate specificity make it a critical regulator in cellular homeostasis and a significant target in drug development, particularly in oncology. This technical guide provides a comprehensive overview of the interaction between CK2 and its substrate peptides, detailing the molecular determinants of substrate recognition, the kinetics of phosphorylation, and the key signaling pathways involved. Furthermore, this guide furnishes detailed experimental protocols for assays commonly used to study CK2 activity and its inhibition, alongside quantitative data to support experimental design and interpretation.
The Molecular Basis of CK2-Substrate Interaction
The interaction between CK2 and its substrates is primarily governed by the primary amino acid sequence surrounding the phosphorylatable serine or threonine residue.
The Consensus Recognition Sequence
CK2 is an acidophilic kinase, demonstrating a strong preference for substrates with acidic residues, particularly aspartic acid (Asp) and glutamic acid (Glu), located C-terminal to the phosphorylation site. The canonical consensus sequence for CK2 phosphorylation is S/T-D/E-X-D/E , where 'S' or 'T' is the phosphoacceptor site, 'D' or 'E' are acidic residues, and 'X' is any amino acid.[2]
The presence of multiple acidic residues, both N-terminal and C-terminal to the serine or threonine, significantly enhances the efficiency of phosphorylation.[2] Studies with synthetic peptides have elucidated that acidic residues at the +1 and +3 positions (relative to the phosphorylation site) are particularly crucial for substrate recognition and binding.[2] Aspartate has been shown to be a more effective determinant than glutamate in these key positions.[2]
Structural Insights into the Interaction
The catalytic subunits of CK2 possess a highly basic substrate-binding groove. This positively charged region electrostatically interacts with the negatively charged acidic side chains of the substrate peptide, facilitating proper orientation and high-affinity binding. The regulatory β-subunit of the CK2 holoenzyme can also play a role in substrate recognition and modulate the kinase's activity towards specific substrates.[3]
Quantitative Analysis of CK2-Substrate Peptide Interaction
The interaction between CK2 and its substrate peptides can be quantified through the determination of kinetic parameters such as the Michaelis constant (Km) and the dissociation constant (Kd). These values provide insights into the affinity of the kinase for its substrate and the efficiency of the phosphorylation reaction.
| Peptide Substrate Sequence | Kinetic Parameter | Value | Conditions |
| RRRDDDSDDD | Km | 60 µM | In the presence of 150 mM NaCl.[4] |
| Substrate of recombinant α-subunit | Km | 104 µM | In the absence of added NaCl.[4] |
| RRRADDSDDDDD | Km | Not specified | Used in heparin inhibition studies. |
| Arg-Arg-Arg-Glu-Glu-Thr-Glu-Glu-Glu | Km | 500 µM | Compared to casein (Km = 50 µM).[5] |
| KESEEE-NH2 | Kd | 0.39 mM | Weakly binds to the CK2α substrate binding-site. |
Key Signaling Pathways Involving CK2
CK2 is a central node in numerous signaling pathways that are fundamental to cell survival and proliferation. Its dysregulation is frequently implicated in various diseases, including cancer.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory and immune responses, as well as cell survival. CK2 can directly phosphorylate several components of the NF-κB pathway, including IκBα and the p65/RelA subunit of NF-κB. Phosphorylation of IκBα by CK2 promotes its degradation, leading to the activation and nuclear translocation of NF-κB, which in turn upregulates the expression of pro-survival genes.
References
- 1. Substrate specificity determinants for casein kinase II as deduced from studies with synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A synthetic peptide substrate specific for casein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for in vitro Casein Kinase 2 (CK2) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2) is a highly conserved, constitutively active serine/threonine protein kinase that plays a crucial role in a myriad of cellular processes, including cell cycle control, DNA repair, and signal transduction.[1][2][3] Dysregulation of CK2 activity has been implicated in various diseases, most notably cancer, making it an attractive therapeutic target.[1][4][5][6] This document provides detailed protocols for performing in vitro CK2 activity assays, which are essential for studying its enzymatic function and for the screening and characterization of potential inhibitors. The primary method described is a radiometric assay using a specific peptide substrate and [γ-³²P]ATP, which offers high sensitivity and specificity.
Signaling Pathway Involving Casein Kinase 2
CK2 is a key player in several critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Its constitutive activity allows it to phosphorylate a vast number of substrates, thereby influencing multiple downstream cellular events.[7] Dysregulation of CK2 can lead to the aberrant activation of pro-survival pathways and the inhibition of tumor suppressors, contributing to tumorigenesis.[4][6]
Caption: CK2 signaling pathways influencing cell fate.
Experimental Workflow
The general workflow for an in vitro CK2 activity assay involves the preparation of reagents, setting up the kinase reaction, stopping the reaction, separating the phosphorylated substrate from the radioactive ATP, and finally, quantifying the incorporated phosphate.
Caption: Experimental workflow for the CK2 activity assay.
Detailed Experimental Protocol: Radiometric Filter Binding Assay
This protocol is adapted from commercially available kits and is a standard method for measuring CK2 activity.
Materials and Reagents
-
Recombinant Human Casein Kinase 2 (CK2): (e.g., NEB #P6010)
-
CK2 Substrate Peptide: A specific peptide such as RRRADDSDDDDD or RRREEETEEE-OH.[6][7]
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
-
Magnesium/ATP Cocktail: 75 mM MgCl₂ and 500 µM ATP in ADB.
-
[γ-³²P]ATP: (~3000 Ci/mmol)
-
P81 Phosphocellulose Squares
-
0.75% Phosphoric Acid
-
Acetone
-
40% Trichloroacetic Acid (TCA) (Optional, for stopping the reaction)
-
Scintillation Vials and Scintillation Cocktail
Equipment
-
Microcentrifuge
-
30°C water bath or incubator
-
Pipettors and tips
-
Timer
-
Scintillation counter
Protocol Steps
-
Preparation of Radiolabeled ATP Mix:
-
Prepare a diluted [γ-³²P]ATP solution by mixing 90 µl of the Magnesium/ATP Cocktail with 10 µl of [γ-³²P]ATP (100 µCi). This will be your working radiolabeled ATP solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following reagents in the specified order. Prepare a master mix for multiple reactions to ensure consistency.
-
| Reagent | Volume (µl) | Final Concentration |
| Assay Dilution Buffer (ADB) | 10 | - |
| CK2 Substrate Peptide (1 mM stock) | 10 | 200 µM |
| Inhibitor or Vehicle | 10 | Varies |
| CK2 Enzyme (diluted in ADB) | 10 | 50-500 ng |
| Diluted [γ-³²P]ATP | 10 | 100 µM ATP |
| Total Volume | 50 |
-
Initiate and Incubate:
-
Start the reaction by adding the diluted [γ-³²P]ATP.
-
Mix gently and incubate the reaction tubes at 30°C for 10-20 minutes. The incubation time should be within the linear range of the assay.
-
-
Stop the Reaction:
-
Terminate the reaction by adding 20 µl of 40% TCA or by spotting the reaction mixture directly onto the P81 paper and immersing it in 0.75% phosphoric acid.
-
-
Substrate Capture and Washing:
-
Spot 25 µl of the reaction mixture onto a labeled P81 phosphocellulose square.
-
Allow the paper to air dry for a few minutes.
-
Wash the P81 papers by immersing them in a beaker containing 0.75% phosphoric acid. Swirl gently for 5 minutes.
-
Perform at least three more washes with fresh 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone for 1 minute to aid in drying.
-
-
Quantification:
-
Allow the P81 papers to dry completely.
-
Place each paper in a scintillation vial, add an appropriate amount of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate the Specific Activity of ATP:
-
Determine the total counts per minute (CPM) in 10 µl of the diluted [γ-³²P]ATP mix by spotting it onto a P81 paper and counting without washing.
-
Calculate the pmoles of ATP in 10 µl of the mix.
-
Specific Activity (CPM/pmol) = Total CPM / Total pmoles of ATP.
-
-
Calculate CK2 Activity:
-
Subtract the background CPM (from the "no enzyme" control) from the sample CPM.
-
Calculate the pmoles of phosphate incorporated: (Net CPM) / (Specific Activity of ATP).
-
Calculate the specific activity of the enzyme: (pmoles of phosphate incorporated) / (incubation time in min) / (µg of enzyme).
-
Data Presentation
Quantitative data from CK2 activity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: CK2 Specific Activity Determination
| Sample | Net CPM | Phosphate Incorporated (pmol) | Specific Activity (pmol/min/µg) |
| CK2 (50 ng) | 15,000 | 1.5 | 3.0 |
| CK2 (100 ng) | 30,000 | 3.0 | 3.0 |
| CK2 (200 ng) | 60,000 | 6.0 | 3.0 |
Table 2: Inhibition of CK2 Activity
| Inhibitor | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Inhibitor A | 0.1 | 25 | 0.25 |
| 0.5 | 60 | ||
| 1.0 | 85 | ||
| Inhibitor B | 0.1 | 10 | 1.5 |
| 0.5 | 30 | ||
| 1.0 | 45 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Incomplete washing | Increase the number and duration of washes. |
| Non-specific binding of ATP | Ensure P81 papers are of good quality. | |
| Low Signal | Inactive enzyme | Use a fresh enzyme aliquot; check storage conditions. |
| Suboptimal reaction conditions | Optimize ATP concentration, pH, and incubation time. | |
| Poor Reproducibility | Pipetting errors | Use a master mix for reagents; calibrate pipettors. |
| Inconsistent incubation times | Use a timer and process samples consistently. |
References
- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]
- 3. Kinase Family CK2 - WikiKinome [kinase.com]
- 4. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Casein Kinase 2: a novel player in glioblastoma therapy and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Casein Kinase 2 (CK2) Kinase Assay Using a Substrate Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[1][2][3] Its constitutive activity and its involvement in various signaling pathways, such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT, have implicated CK2 in the pathogenesis of several diseases, most notably cancer.[1][2][4] Consequently, CK2 has emerged as a significant therapeutic target for drug development.
These application notes provide a comprehensive guide for utilizing a specific Casein Kinase 2 substrate peptide in a kinase assay. The protocols detailed below are designed to be adaptable for various research applications, from routine enzyme activity measurements to high-throughput screening of potential inhibitors.
Principle of the Assay
The fundamental principle of the CK2 kinase assay is to measure the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate peptide by the CK2 enzyme. The extent of this phosphorylation event can be quantified using various detection methods, including radiometric, fluorescence-based, and antibody-based approaches. The most common method involves the use of radiolabeled ATP ([γ-³²P]ATP), where the incorporation of the ³²P isotope into the substrate peptide is measured.
Materials and Reagents
-
Enzyme: Purified, active Casein Kinase 2 (human recombinant)
-
Substrate: Specific CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
ATP: Adenosine triphosphate, high purity
-
Radiolabeled ATP: [γ-³²P]ATP
-
Kinase Assay Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
Stopping Reagent: (e.g., 75 mM phosphoric acid or 3% phosphoric acid solution)
-
P81 Phosphocellulose Paper
-
Wash Buffer: 0.75% Phosphoric acid
-
Scintillation Cocktail
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath
-
Scintillation counter
Experimental Protocols
Protocol 1: Radiometric Filter Binding Assay
This protocol describes a classic and robust method for measuring CK2 activity using a radiolabeled phosphate donor.
1. Reagent Preparation:
-
CK2 Enzyme Dilution: Prepare a working dilution of the CK2 enzyme in kinase assay buffer. The optimal concentration should be determined empirically but typically ranges from 10-100 ng per reaction.
-
Substrate Peptide Solution: Prepare a stock solution of the CK2 substrate peptide in deionized water. A typical final concentration in the assay is 100-200 µM.
-
ATP Mix: Prepare a mixture of non-radiolabeled ATP and [γ-³²P]ATP in kinase assay buffer. A common final concentration is 50-100 µM ATP with a specific activity of 200-500 cpm/pmol.
2. Kinase Reaction:
-
Set up the kinase reactions in microcentrifuge tubes on ice. A typical reaction volume is 25-50 µL.
-
For each reaction, add the following components in order:
-
Kinase Assay Buffer
-
Substrate Peptide Solution
-
Diluted CK2 Enzyme
-
(Optional) Inhibitor or test compound
-
-
Initiate the reaction by adding the ATP mix.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.
3. Stopping the Reaction and Sample Processing:
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.
-
Allow the paper to air dry for a few minutes.
-
Wash the P81 papers three to four times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to facilitate drying.
-
Allow the papers to dry completely.
4. Detection:
-
Place each dried P81 paper square into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radiometric Fluorescence-Based Assay
This protocol offers a safer and often higher-throughput alternative to the radiometric assay. It utilizes a modified CK2 substrate peptide that exhibits a change in fluorescence upon phosphorylation.
1. Reagent Preparation:
-
CK2 Enzyme Dilution: As described in Protocol 1.
-
Fluorescent Substrate Peptide: Use a commercially available fluorescently labeled CK2 substrate peptide (e.g., Sox-labeled peptide). Prepare a stock solution as recommended by the manufacturer.
-
ATP Solution: Prepare a stock solution of non-radiolabeled ATP in kinase assay buffer.
2. Kinase Reaction:
-
Set up the kinase reactions in a suitable microplate (e.g., a black 96-well plate for fluorescence measurements).
-
Add the following components to each well:
-
Kinase Assay Buffer
-
Fluorescent Substrate Peptide
-
Diluted CK2 Enzyme
-
(Optional) Inhibitor or test compound
-
-
Initiate the reaction by adding the ATP solution.
3. Detection:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at time zero.
-
Incubate the plate at 30°C.
-
Monitor the change in fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the kinase activity.
Data Presentation
Quantitative data from a representative CK2 kinase assay are summarized below. These tables illustrate the determination of enzyme kinetics and the evaluation of an inhibitor.
Table 1: Michaelis-Menten Kinetics of CK2 with Substrate Peptide
| Substrate Peptide (µM) | Initial Velocity (pmol/min) |
| 10 | 5.2 |
| 20 | 9.8 |
| 50 | 18.5 |
| 100 | 28.6 |
| 200 | 40.0 |
| 400 | 50.0 |
Table 2: Inhibition of CK2 Activity by a Test Compound
| Inhibitor Concentration (nM) | % Inhibition |
| 1 | 12.5 |
| 10 | 48.2 |
| 50 | 75.3 |
| 100 | 90.1 |
| 500 | 98.6 |
Visualizations
CK2 Signaling Pathway
CK2 is a key regulator in several critical signaling pathways that control cell survival and proliferation. The diagram below illustrates the central role of CK2 in modulating the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways.[1][2][4]
Caption: Overview of CK2's role in major signaling pathways.
Experimental Workflow for Radiometric CK2 Kinase Assay
The following diagram outlines the key steps involved in the radiometric CK2 kinase assay, from reaction setup to data acquisition.
Caption: Step-by-step workflow for the radiometric CK2 kinase assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Incomplete washing of P81 paper | Increase the number and duration of wash steps. Ensure adequate volume of wash buffer. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Low Signal or No Activity | Inactive enzyme | Use a fresh aliquot of enzyme. Ensure proper storage conditions (-80°C). |
| Suboptimal assay conditions | Optimize incubation time, temperature, and reagent concentrations. | |
| Incorrect ATP concentration | Verify the concentration and specific activity of the ATP mix. | |
| High Variability between Replicates | Pipetting errors | Use calibrated pipettes and proper pipetting technique. |
| Inconsistent incubation times | Ensure all reactions are started and stopped consistently. |
Conclusion
The use of a specific substrate peptide in a kinase assay provides a reliable and sensitive method for measuring the enzymatic activity of Casein Kinase 2. The protocols and data presented in these application notes offer a solid foundation for researchers to investigate the function of CK2 and to screen for potential therapeutic inhibitors. Careful optimization of assay conditions and adherence to good laboratory practices are essential for obtaining accurate and reproducible results.
References
protocol for CK2 inhibitor screening with a peptide substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Its dysregulation has been implicated in various diseases, most notably cancer, making it a prominent target for therapeutic intervention. The development of specific and potent CK2 inhibitors is a key focus in drug discovery. This document provides a detailed protocol for a fluorescence polarization (FP)-based assay for the high-throughput screening of CK2 inhibitors using a peptide substrate. FP is a homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner, making it an ideal method for studying kinase-inhibitor interactions.
Principle of the Fluorescence Polarization Assay
The fluorescence polarization assay for CK2 inhibitor screening is a competitive binding assay. It relies on the principle that a small, fluorescently labeled peptide substrate (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger CK2 enzyme, its rotational motion is significantly slowed, leading to an increase in fluorescence polarization. In the presence of a competitive inhibitor, the inhibitor will bind to the ATP-binding site of CK2, preventing the binding of the fluorescent tracer. This results in a decrease in fluorescence polarization, which is proportional to the inhibitory activity of the compound.
Data Presentation
Table 1: Biochemical Parameters for CK2 Kinase Assay
| Parameter | Value | Reference |
| Peptide Substrate | RRRDDDSDDD | [1] |
| Fluorescent Label | 5-FAM (5-Carboxyfluorescein) | N/A |
| Recombinant Human CK2α | Full-length, His-tagged | [2] |
| Km for Peptide Substrate | ~60 µM | [3] |
| Km for ATP | ~0.26 µM | [4] |
Table 2: IC50 Values of Common CK2 Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| Silmitasertib (CX-4945) | 1 | Recombinant human CK2 holoenzyme | [5] |
| SGC-CK2-1 | 4.2 (CK2α), 2.3 (CK2α') | Recombinant human CK2 | [6] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | 130 | Recombinant human CK2 | [] |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole) | 130 | Recombinant human CK2 | [] |
| Ellagic Acid | 30 | Recombinant human CK2 | N/A |
| Quinalizarin | 40 | Recombinant human CK2 | N/A |
| IQA (1-Isoquinolinecarboxamide) | 2100 | Recombinant human CK2 | [5] |
| CK2-IN-7 | N/A | Cell-based assay | [] |
| CIGB-300 | N/A | Cell-based assay | [] |
| CK2 inhibitor 2 | 0.66 | Recombinant human CK2 | [] |
| CK2 inhibitor 3 | 280 | Recombinant human CK2 | [] |
| CK2 inhibitor 4 | 3800 | Recombinant human CK2 | [] |
| CK2-IN-10 | N/A | Allosteric inhibitor | [] |
| CK2-IN-12 | 800 | Recombinant human CK2 | [] |
| CK2-IN-13 | 5.8 | Recombinant human CK2 | [] |
| CK2-IN-14 | 36.7 | Recombinant human CK2α | [] |
| CK2-IN-15 | 0.051 | Recombinant human CK2 | [] |
| PIM-1/CK2-IN-2 | N/A | Dual inhibitor | [] |
| HDAC/CK2-IN-1 | 3670 | Recombinant human CK2 | [] |
Experimental Protocols
Materials and Reagents
-
Recombinant Human CK2α: Full-length, purified protein (e.g., from baculovirus expression system).[2]
-
Fluorescently Labeled Peptide Substrate (Tracer): 5-FAM-RRRDDDSDDD (custom synthesis).
-
ATP: Adenosine 5'-triphosphate, disodium salt.
-
Test Compounds: Dissolved in 100% DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.
-
Plate: Black, low-volume, 384-well non-binding surface microplate.
-
Fluorescence Polarization Plate Reader: Capable of excitation at ~485 nm and emission at ~535 nm.
Experimental Workflow
Caption: Workflow for CK2 inhibitor screening using a fluorescence polarization assay.
Detailed Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a stock solution of 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Brij-35.
-
CK2 Enzyme: Thaw recombinant human CK2α on ice. Dilute the enzyme to the final desired concentration (e.g., 5-10 nM) in Assay Buffer. The optimal concentration should be determined empirically by titration to achieve a stable and significant FP window.
-
Fluorescent Tracer: Prepare a stock solution of the 5-FAM-RRRDDDSDDD peptide in DMSO (e.g., 1 mM). Dilute the tracer in Assay Buffer to the final working concentration (e.g., 10 nM). The optimal concentration should be the lowest possible to give a stable and robust fluorescence signal.
-
ATP Solution: Prepare a stock solution of ATP in water (e.g., 10 mM). Dilute to the final working concentration (e.g., 10 µM, near the Km for ATP) in Assay Buffer.
-
Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO in a separate plate.
2. Assay Procedure (384-well format):
-
Dispense Reagents:
-
Add 5 µL of Assay Buffer to all wells.
-
Add 0.2 µL of test compound in DMSO or DMSO alone (for control wells) to the appropriate wells.
-
Add 5 µL of diluted CK2 enzyme to all wells except the "no enzyme" control wells.
-
-
First Incubation:
-
Mix the plate gently and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Prepare a 2X solution of the fluorescent tracer and ATP in Assay Buffer.
-
Add 10 µL of the tracer/ATP mixture to all wells.
-
-
Second Incubation:
-
Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.
-
-
Read Plate:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate filters (Excitation: 485 nm, Emission: 535 nm).
-
3. Data Analysis:
-
Controls:
-
High Control (0% inhibition): Wells containing CK2, tracer, ATP, and DMSO.
-
Low Control (100% inhibition): Wells containing tracer, ATP, and DMSO (no enzyme).
-
-
Calculate Percent Inhibition:
% Inhibition = 100 * (1 - (mPsample - mPlow control) / (mPhigh control - mPlow control))
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.
-
Mandatory Visualization
CK2 Signaling Pathway and Inhibition
Caption: Simplified CK2 signaling pathway and the point of intervention by inhibitors.[8][9][10][11][12]
Conclusion
The fluorescence polarization-based assay described herein provides a robust, sensitive, and high-throughput method for the screening and characterization of CK2 inhibitors. The detailed protocol and data presentation guidelines are intended to assist researchers in the successful implementation of this assay in their drug discovery efforts. The provided visualizations of the experimental workflow and the CK2 signaling pathway offer a clear conceptual framework for understanding the experimental design and the biological context of CK2 inhibition.
References
- 1. neb.com [neb.com]
- 2. Human CSNK2A1 (CK2 alpha 1), His Tag Recombinant Protein (PV3248) [thermofisher.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. shop.reactionbiology.com [shop.reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring CK2 Phosphorylation of a Synthetic Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase CK2 (formerly Casein Kinase II) is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, transcription, and apoptosis.[1] Its constitutive activity and involvement in various disease states, particularly cancer, have made it a significant target for drug discovery.[1][2] A fundamental aspect of studying CK2 function and developing inhibitors is the accurate measurement of its kinase activity. This is often achieved by monitoring the phosphorylation of a specific synthetic peptide substrate.
This application note provides detailed protocols for measuring the phosphorylation of a synthetic peptide by CK2 using two common methods: a radiometric assay and a non-radioactive fluorescence polarization assay. It also includes guidance on data presentation and interpretation for applications such as inhibitor screening.
Signaling Pathway and Experimental Workflow
CK2 Signaling Pathway
CK2 is a tetrameric enzyme typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[3] It phosphorylates substrates containing acidic residues, particularly at the n+3 position relative to the phosphorylation site.[2] The diagram below illustrates the basic mechanism of CK2-mediated phosphorylation of a substrate peptide.
Caption: CK2 holoenzyme phosphorylates a substrate peptide using ATP.
General Experimental Workflow
The general workflow for a CK2 kinase assay involves the incubation of the enzyme with its substrate peptide and a phosphate source (ATP), followed by detection of the phosphorylated product. This workflow is adaptable for various detection methods.
Caption: General workflow for a CK2 kinase assay.
Experimental Protocols
Two distinct methods for measuring CK2 activity are detailed below. The first is a traditional radiometric assay, which is highly sensitive. The second is a fluorescence polarization assay, a non-radioactive alternative suitable for high-throughput screening.[4][5]
Protocol 1: Radiometric Filter Binding Assay
This assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a synthetic peptide substrate.[5] The phosphorylated peptide is then separated from the unincorporated [γ-³²P]ATP by binding to a phosphocellulose paper.[5][6]
Materials:
-
Recombinant human CK2 holoenzyme
-
CK2 Substrate Peptide (e.g., RRRADDSDDDDD)
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT
-
Magnesium/ATP Cocktail: 75 mM MgCl₂, 500 µM ATP in ADB
-
[γ-³²P]ATP (10 µCi/µl)
-
P81 Phosphocellulose Squares
-
75 mM Phosphoric Acid
-
Scintillation Counter and Scintillation Fluid
-
Microcentrifuge tubes
-
Water bath or incubator at 30°C
Procedure:
-
Prepare Diluted [γ-³²P]ATP: Prepare a working solution of ATP by adding 10 µl of [γ-³²P]ATP to 90 µl of the Magnesium/ATP Cocktail. This will be the "hot ATP mix".
-
Set up Reactions: In a microcentrifuge tube, prepare the reaction mixture on ice as follows for a total volume of 50 µl:
-
10 µl Assay Dilution Buffer (ADB)
-
10 µl of CK2 Substrate Peptide (final concentration 200 µM)
-
10 µl of ADB (or inhibitor in ADB for inhibitor screening)
-
10 µl of diluted CK2 enzyme (50-200 ng)
-
-
Initiate Reaction: Start the kinase reaction by adding 10 µl of the hot ATP mix to each tube.
-
Incubation: Vortex the tubes gently and incubate for 10-30 minutes at 30°C. The assay is linear for up to 30 minutes.[5]
-
Stop Reaction: Stop the reaction by spotting 25 µl of the reaction mixture onto a labeled P81 phosphocellulose square.
-
Washing: Immediately place the P81 squares in a beaker containing 75 mM phosphoric acid. Wash three times for 5 minutes each with fresh phosphoric acid. This removes unincorporated [γ-³²P]ATP.
-
Counting: After the final wash, dry the P81 squares (e.g., with acetone) and place them in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Fluorescence Polarization (FP) Assay
This homogeneous assay is based on the change in polarization of fluorescent light emitted by a small fluorescently labeled peptide tracer.[4] When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light. Upon phosphorylation and binding to a phosphospecific antibody, the resulting larger complex tumbles more slowly, leading to an increase in fluorescence polarization.[4][7]
Materials:
-
Recombinant human CK2 holoenzyme
-
CK2 Substrate Peptide
-
Fluorescently labeled peptide tracer (e.g., a fluorescein-labeled version of the substrate peptide)
-
Phosphospecific antibody that binds the phosphorylated substrate
-
Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT
-
ATP solution
-
Stop Solution: 10 mM EDTA
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Set up Kinase Reaction: In a 384-well plate, add the following components:
-
5 µl of CK2 enzyme diluted in Kinase Buffer
-
5 µl of a mixture of the substrate peptide and the fluorescent tracer peptide in Kinase Buffer
-
For inhibitor screening, add 1 µl of the test compound at various concentrations.
-
-
Initiate Reaction: Start the reaction by adding 5 µl of ATP solution (at a concentration near the Km for ATP) to each well.
-
Incubation: Incubate the plate at room temperature or 30°C for 60 minutes.
-
Stop Reaction and Develop Signal: Add 5 µl of Stop Solution containing the phosphospecific antibody to each well.
-
Incubation: Incubate for another 30-60 minutes at room temperature to allow the antibody-phosphopeptide complex to form.
-
Measurement: Read the fluorescence polarization on a compatible plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., ~485 nm excitation and ~530 nm emission for fluorescein).[8]
Data Presentation and Analysis
Quantitative data from CK2 kinase assays should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize results from inhibitor screening or enzyme kinetics experiments.
Example Data: Inhibition of CK2 Activity
The following table presents hypothetical data from a radiometric assay used to evaluate a CK2 inhibitor. The activity is expressed as counts per minute (CPM), which is proportional to the amount of phosphorylated peptide.
| Condition | Inhibitor Conc. (µM) | Mean CPM | Standard Deviation | % Inhibition |
| No Enzyme Control | 0 | 250 | 45 | N/A |
| Positive Control (No Inhibitor) | 0 | 85,600 | 3,250 | 0 |
| Test Compound | 0.1 | 68,480 | 2,100 | 20.0 |
| Test Compound | 1 | 43,656 | 1,540 | 49.0 |
| Test Compound | 10 | 9,416 | 680 | 89.0 |
| Test Compound | 100 | 1,100 | 150 | 98.7 |
Data Analysis:
The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - [(CPM_inhibitor - CPM_no_enzyme) / (CPM_positive_control - CPM_no_enzyme)])
From this data, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Based on the table above, the IC₅₀ value would be approximately 1 µM.
Conclusion
References
- 1. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Synthetic peptide substrates for casein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. sambomed.co.kr [sambomed.co.kr]
Revolutionizing Kinase Research: A Guide to Non-Radioactive Casein Kinase 2 Assays
Affiliation: Advanced Biochemical Research Institute
Introduction
Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell cycle regulation, DNA repair, and signal transduction.[1] Its dysregulation has been implicated in numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[2][3] The development of robust and reliable methods to measure CK2 activity is therefore crucial for both basic research and drug discovery.
Traditionally, kinase activity has been assessed using radioactive assays, which, while sensitive, pose significant safety, regulatory, and disposal challenges. This has spurred the development of a new generation of non-radioactive assay technologies that offer comparable or superior performance without the associated hazards. This application note provides a detailed overview and protocols for several leading non-radioactive CK2 assay methods, including luminescence-based, fluorescence-based, and colorimetric approaches. These methodologies provide safer, more efficient, and high-throughput-compatible alternatives for academic and industrial researchers.
Casein Kinase 2 Signaling Pathways
CK2 is a key regulator in multiple signaling cascades, often acting as a master kinase that phosphorylates a wide array of substrates. Its constitutive activity allows it to maintain cellular homeostasis and support cell proliferation and survival. Key pathways influenced by CK2 include the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways.[2] Furthermore, CK2 has been shown to regulate the ERK/MAPK pathway by promoting the nuclear import of ERK.[4] Understanding these intricate connections is vital for contextualizing the results of CK2 activity assays and for the development of targeted therapeutics.
Figure 1: Simplified CK2 signaling pathways.
Comparison of Non-Radioactive CK2 Assay Methods
A variety of non-radioactive assay formats are commercially available, each with its own principle of detection, advantages, and disadvantages. The choice of assay often depends on the specific application, required throughput, and available instrumentation.
| Assay Type | Principle | Advantages | Disadvantages | Typical Z'-factor |
| Luminescence-based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to ATP and detected by a luciferase reaction.[5] | High sensitivity, broad dynamic range, resistant to compound interference.[6] | Indirect measurement of kinase activity, potential for ATP-regenerating enzyme interference. | > 0.7[6] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that binds to the kinase. Inhibitors displace the tracer, leading to a decrease in polarization.[7] | Homogeneous (mix-and-read) format, suitable for high-throughput screening (HTS).[7] | Potential for interference from fluorescent compounds, requires a specific FP-capable plate reader. | > 0.5 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the FRET between a donor (e.g., Europium) and an acceptor fluorophore, which are brought into proximity by the kinase-mediated phosphorylation of a substrate. | Homogeneous format, ratiometric measurement reduces well-to-well variability and compound interference.[8] | Requires a TR-FRET compatible plate reader, can be more expensive. | > 0.8 |
| Colorimetric (ELISA-based) | The phosphorylated substrate is captured on a plate and detected with a phospho-specific antibody conjugated to an enzyme (e.g., HRP), which generates a colored product.[9][10] | Does not require specialized plate readers, relatively inexpensive. | Multiple wash steps (heterogeneous), lower throughput, potentially lower sensitivity. | Not typically reported |
Experimental Protocols
Luminescence-Based CK2 Kinase Assay (ADP-Glo™)
This protocol is based on the Promega ADP-Glo™ Kinase Assay system and is designed for a 96- or 384-well plate format.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted into ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, where the light output is proportional to the initial ADP concentration, and thus to the kinase activity.[6][11]
References
- 1. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.com [promega.com]
- 4. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. ADP-Glo™ Kinase Assay [promega.com]
- 7. sambomed.co.kr [sambomed.co.kr]
- 8. bmglabtech.com [bmglabtech.com]
- 9. immunechem.com [immunechem.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. bmglabtech.com [bmglabtech.com]
Determining the Michaelis-Menten Constant (Km) of Casein Kinase 2 for a Peptide Substrate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casein Kinase 2 (CK2) is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle regulation, proliferation, and apoptosis. Its involvement in various diseases, particularly cancer, has made it a significant target for drug discovery. A crucial aspect of characterizing CK2 activity and developing specific inhibitors is the determination of its kinetic parameters, most notably the Michaelis-Menten constant (Km). The Km value represents the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for its substrate. This application note provides a detailed protocol for determining the Km of CK2 for a specific peptide substrate using a radiometric assay.
Data Presentation: Kinetic Parameters of CK2 for Various Peptide Substrates
The following table summarizes the apparent Km values of human CK2 for different peptide substrates as reported in the literature. These values can serve as a reference for expected experimental outcomes.
| Peptide Substrate Sequence | Apparent Km (µM) | Notes |
| Arg-Arg-Arg-Glu-Glu-Thr-Glu-Glu-Glu | 500 | A commonly used specific substrate.[1][2] |
| RRRDDDSDDD | 60 - 104 | A standard peptide substrate for CK2.[3][4] |
| RRRDDDSGGD | N/A | Investigated in a study with a CK2α mutation. |
| RRRDDDTDDD | N/A | Investigated in a study with a CK2α mutation. |
| Casein | 50 | A protein substrate, for comparison.[1][2] |
Experimental Protocols
This protocol outlines the determination of the initial velocity of the CK2-catalyzed phosphorylation of a peptide substrate and the subsequent calculation of the Km value. The method is based on the transfer of the gamma-phosphate from [γ-³²P]ATP to the peptide substrate.
Materials and Reagents
-
Enzyme: Recombinant human Casein Kinase 2 (CK2), holoenzyme (α₂β₂)
-
Peptide Substrate: e.g., Arg-Arg-Arg-Glu-Glu-Thr-Glu-Glu-Glu (custom synthesis or commercially available)
-
Radioisotope: [γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Non-radioactive ATP: 10 mM stock solution
-
Assay Buffer (5X): 100 mM HEPES (pH 7.5), 500 mM NaCl, 50 mM MgCl₂, 10 mM DTT
-
Enzyme Dilution Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1% BSA
-
Reaction Stop Solution: 75 mM phosphoric acid
-
P81 Phosphocellulose Paper
-
Scintillation Vials
-
Scintillation Cocktail
-
Liquid Scintillation Counter
-
Standard laboratory equipment: pipettes, microcentrifuge tubes, incubator, etc.
Experimental Workflow
Caption: Experimental workflow for determining CK2 kinetic parameters.
Procedure
1. Preparation of Reagents:
-
1X Assay Buffer: Prepare a fresh 1X assay buffer by diluting the 5X stock.
-
ATP Working Solution: Prepare a working solution of ATP containing a known concentration of non-radioactive ATP and a specific amount of [γ-³²P]ATP. The final ATP concentration in the assay should be saturating (e.g., 100 µM), and the specific activity should be determined (CPM/pmol).
-
Peptide Substrate Dilutions: Prepare a series of dilutions of the peptide substrate in 1X assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Km. A good starting range for a new peptide would be 10 µM to 1 mM.
2. Kinase Reaction:
-
Set up a series of microcentrifuge tubes, each for a different substrate concentration.
-
To each tube, add:
-
10 µL of 1X Assay Buffer
-
10 µL of the respective peptide substrate dilution
-
10 µL of the ATP working solution
-
-
Pre-incubate the reaction mixtures at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of diluted CK2 enzyme (e.g., 5-10 ng). The final reaction volume will be 40 µL.
-
Incubate the reactions at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (typically 10-20 minutes).
-
Stop the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.[5][6]
3. Washing and Quantification:
-
Immediately after spotting, immerse the P81 papers in a beaker containing 75 mM phosphoric acid.
-
Wash the papers three to four times with 75 mM phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to air dry the papers.
-
Place each dried P81 paper in a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
1. Calculation of Initial Velocity:
-
First, determine the specific activity of the ATP working solution:
-
Specific Activity (CPM/pmol) = (Total CPM of ATP solution) / (Total pmol of ATP in the solution)
-
-
For each substrate concentration, convert the measured CPM of the phosphorylated peptide to pmol of phosphate incorporated:
-
Phosphate incorporated (pmol) = (Sample CPM - Background CPM) / Specific Activity
-
-
Calculate the initial velocity (V₀) for each substrate concentration:
-
V₀ (pmol/min) = Phosphate incorporated (pmol) / Incubation time (min)
-
2. Determination of Km and Vmax:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):
-
V₀ = (Vmax * [S]) / (Km + [S])
-
-
Alternatively, a Lineweaver-Burk plot (a double reciprocal plot) can be generated by plotting 1/V₀ against 1/[S]. The Km can be determined from the x-intercept (-1/Km) and Vmax from the y-intercept (1/Vmax).
CK2 Signaling Pathway
Caption: Simplified overview of CK2 signaling pathways.
This application note provides a comprehensive framework for determining the Km of Casein Kinase 2 for a peptide substrate. Accurate determination of these kinetic parameters is fundamental for understanding the enzyme's function and for the development of novel therapeutic agents targeting CK2.
References
- 1. A synthetic peptide substrate specific for casein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A synthetic peptide substrate specific for casein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantitative Analysis of Peptide Phosphorylation by Protein Kinase CK2 Using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, apoptosis, transcription, and inflammation.[1] CK2 is a constitutively active kinase, and its dysregulation is implicated in numerous human diseases, most notably cancer, making it a significant therapeutic target.[2][3] The development of specific CK2 inhibitors, such as Silmitaseratib (CX-4945), has advanced its study and therapeutic potential.[2][4]
Mass spectrometry (MS)-based phosphoproteomics has become an indispensable tool for identifying and quantifying protein phosphorylation, offering high sensitivity and specificity.[5][6] This application note provides a detailed protocol for the detection and quantification of peptide phosphorylation by CK2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The workflow covers in vitro kinase assays, sample preparation, phosphopeptide enrichment, and data analysis, enabling researchers to identify novel CK2 substrates and assess the efficacy of CK2 inhibitors.
CK2 Signaling Pathways
CK2 is a key regulator in multiple pro-survival and proliferative signaling cascades. It influences major pathways such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT by phosphorylating hundreds of protein substrates. Understanding how CK2 modulates these pathways is crucial for elucidating its role in disease and for the development of targeted therapies.
Caption: Simplified diagram of CK2's role in major signaling pathways.
Experimental Workflow
The overall workflow for identifying CK2-dependent phosphorylation sites involves several key stages. It begins with an in vitro kinase assay using a peptide library or purified protein, followed by enzymatic digestion. Phosphopeptides are then enriched from the complex mixture to increase the likelihood of detection by mass spectrometry. Finally, LC-MS/MS analysis identifies the sequences of the phosphopeptides and provides quantitative information.
Caption: Workflow for Mass Spectrometry-based CK2 substrate discovery.
Experimental Protocols
Protocol 1: In Vitro CK2 Kinase Assay
This protocol is adapted for phosphorylating a purified protein substrate in vitro.[2]
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the following components on ice:
-
Purified Substrate Protein: 1 µg
-
Active CK2α/β holoenzyme: 75 ng
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM NaCl, 2 mM DTT, 1 mM MnCl₂)
-
ATP: to a final concentration of 100 µM
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixture at 28-30°C for 2 hours with gentle agitation.
-
Stop Reaction: Terminate the reaction by adding 1% SDS in 50 mM Tris-HCl, pH 8.6.
-
Sample Preparation for MS: Proceed directly to protein digestion (Protocol 2). For experiments comparing kinase activity with and without an inhibitor (e.g., CX-4945), a parallel reaction should be set up including the inhibitor at the desired concentration.[2]
Protocol 2: In-Solution Protein Digestion
This protocol describes the preparation of peptides from the kinase assay for MS analysis.[7][8]
-
Reduction: Add Dithiothreitol (DTT) to the protein sample to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the excess IAA by adding DTT to a final concentration of 5 mM.
-
Digestion: Dilute the sample with 100 mM ammonium bicarbonate (pH 8.5) to reduce the SDS concentration to below 0.1%. Add Trypsin (MS-grade) at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding Trifluoroacetic acid (TFA) to a final concentration of 0.1% (pH < 3).
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
Protocol 3: Phosphopeptide Enrichment using TiO₂
Due to the low stoichiometry of phosphorylation, enrichment is a critical step for successful analysis.[7][9][10]
-
Prepare TiO₂ beads: Resuspend titanium dioxide beads in a loading buffer (e.g., 80% acetonitrile, 5% TFA).
-
Equilibrate Column: Pack a micro-column tip with the TiO₂ slurry and equilibrate with loading buffer.
-
Load Sample: Load the acidified and desalted peptide sample onto the TiO₂ column.
-
Wash: Wash the column extensively with a wash buffer (e.g., 50% acetonitrile, 0.1% TFA) to remove non-phosphorylated peptides.
-
Elute: Elute the bound phosphopeptides using an elution buffer (e.g., 10% ammonia solution or 5% ammonium hydroxide).
-
Dry and Reconstitute: Dry the eluted phosphopeptides in a vacuum centrifuge. Reconstitute the sample in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Protocol 4: LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the reconstituted phosphopeptides using a nano-flow HPLC system equipped with a reversed-phase C18 column. Apply a gradient of increasing acetonitrile concentration to elute the peptides.
-
Mass Spectrometry (MS): Introduce the eluted peptides into a high-resolution mass spectrometer (e.g., Orbitrap) via electrospray ionization (ESI).[11]
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Select the most intense precursor ions from the full MS scan for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[5]
Quantitative Data Presentation
Quantitative phosphoproteomics allows for the assessment of changes in phosphorylation levels, for example, upon treatment with a CK2 inhibitor. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common method for such quantitative studies.[12] The tables below summarize data from studies that identified candidate CK2 substrates by quantifying the decrease in phosphorylation upon CK2 inhibition.
Table 1: Candidate CK2 Substrates Identified by Phosphoproteomics in Mitotically Arrested HeLa Cells Treated with CX-4945. [2]
| Protein | Phosphorylation Site | Description | Fold Change (Inhibitor/Control) |
| ANKRD12 | S503 | Ankyrin repeat domain-containing protein 12 | Decreased |
| BAZ1B | S1333 | Bromodomain adjacent to zinc finger domain 1B | Decreased |
| CCDC86 | S618 | Coiled-coil domain-containing protein 86 | Decreased |
| CDK11A | S539 | Cyclin-dependent kinase 11A | Decreased |
| FAM129A | S680 | Family with sequence similarity 129 member A | Decreased |
| NOP56 | S363 | NOP56 ribonucleoprotein | Decreased |
| RBMX | S195 | RNA-binding protein, X-linked | Decreased |
| SON | S1327 | SON DNA and RNA binding protein | Decreased |
Note: The original study identified 330 phosphorylation sites that were significantly decreased. This table presents a selection of validated candidates.
Table 2: Phosphosites Decreased by >50% in C2C12 Myoblasts Treated with CK2 Inhibitors. [4]
| Protein | Phosphorylation Site | Fold Change (GO289/Control) | Fold Change (CX4945/Control) |
| A-kinase anchor protein 12 | S2330 | 0.31 | 0.61 |
| Ataxin-2-like protein | S1007 | 0.29 | 0.44 |
| Casein kinase 1 delta | S370 | 0.41 | 0.50 |
| Filamin-C | S2210 | 0.22 | 0.41 |
| Myosin-10 | S1937 | 0.32 | 0.52 |
| Nuclear pore complex protein Nup210 | S1896 | 0.39 | 0.46 |
| Serine/arginine repetitive matrix protein 2 | S658 | 0.48 | 0.51 |
| Zinc finger protein 622 | S1107 | 0.46 | 0.65 |
Note: Data represents the ratio of phosphopeptide abundance in inhibitor-treated vs. control cells. Values < 1 indicate decreased phosphorylation.
Data Analysis
-
Database Searching: Process the raw MS/MS data using a search engine like Mascot, Sequest, or MaxQuant.[5] Search the spectra against a protein sequence database (e.g., UniProt) to identify peptide sequences.
-
Phosphosite Localization: The search algorithm should be configured to consider phosphorylation of serine, threonine, and tyrosine as a variable modification. The software will assign a probability score to pinpoint the location of the phosphate group on the peptide.[13]
-
Quantification: For quantitative experiments (e.g., SILAC), the software will calculate the intensity ratios of heavy-labeled versus light-labeled peptide pairs to determine the relative change in phosphorylation at specific sites.[12]
-
Motif Analysis: Identified CK2 substrates often contain a consensus sequence (pS/pT-D/E-X-D/E).[1][2] Analyzing the sequences surrounding the identified phosphosites for this motif can increase confidence in the results.
Conclusion
The combination of in vitro kinase assays with advanced mass spectrometry-based phosphoproteomics provides a powerful strategy for the global and quantitative analysis of CK2-mediated phosphorylation. This approach is crucial for identifying novel substrates, understanding the complex signaling networks regulated by CK2, and evaluating the specificity and efficacy of therapeutic inhibitors. The detailed protocols and workflow presented here offer a robust framework for researchers aiming to investigate the pivotal role of CK2 in health and disease.
References
- 1. PTMScan® Phospho-CK2 Substrate Motif (S*/T*DXE) Kit | Cell Signaling Technology [cellsignal.com]
- 2. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 6. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoproteomics Identifies CK2 as a Negative Regulator of Beige Adipocyte Thermogenesis and Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantitative analysis of a phosphoproteome readily altered by the protein kinase CK2 inhibitor quinalizarin in HEK-293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CK2 Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for their Casein Kinase 2 (CK2) kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a CK2 kinase assay buffer?
A typical CK2 kinase assay buffer contains a buffering agent to maintain pH, a magnesium salt as a cofactor, a reducing agent to maintain enzyme stability, and ATP as a phosphate donor. Common components include Tris-HCl or HEPES for pH control, MgCl₂, and Dithiothreitol (DTT).[1][2][3]
Q2: What is the optimal pH for a CK2 kinase assay?
CK2 exhibits a broad pH optimum for its catalytic activity, with over 90% of its maximal activity observed between pH 6.5 and 9.0.[4] A commonly used pH is 7.5.[1][2]
Q3: Why is magnesium (Mg²⁺) essential in the CK2 assay buffer, and what is its optimal concentration?
Magnesium is a critical cofactor for most protein kinases, including CK2. It facilitates the transfer of the γ-phosphate from ATP to the substrate. CK2 activity is highly dependent on the Mg²⁺ concentration, with optimal activity generally observed around 10 mM.[1][2][5][6] While some activity is detectable at lower concentrations (1-2 mM), concentrations significantly higher than 10 mM may become inhibitory.[5]
Q4: What concentration of ATP should I use in my CK2 kinase assay?
The optimal ATP concentration depends on the goal of the experiment. For routine activity assays, an ATP concentration at or near saturation (5-10 times the Km value) is recommended to ensure the reaction rate is not limited by ATP availability.[7] The apparent Km of ATP for most kinases is below 100 µM.[7] A common starting concentration is 100-200 µM.[1][3][7] For inhibitor screening, especially with ATP-competitive inhibitors, the ATP concentration should be close to the Km value to accurately determine inhibitor potency (IC₅₀).[8]
Q5: Can CK2 use GTP as a phosphate donor?
Yes, a unique characteristic of CK2 is its ability to efficiently use Guanosine Triphosphate (GTP) as a phosphodonor substrate, almost as effectively as ATP.[2][9]
Troubleshooting Guide
Problem 1: Low or No Kinase Activity
| Possible Cause | Troubleshooting Step |
| Suboptimal Buffer pH | Ensure the pH of your reaction buffer is within the optimal range for CK2 (pH 7.4-7.5).[1][3] |
| Incorrect Mg²⁺ Concentration | Titrate the MgCl₂ concentration in your assay. Start with 10 mM and test a range from 2 mM to 20 mM to find the optimum for your specific substrate and conditions.[1][5] |
| Degraded ATP/GTP | Use fresh or properly stored aliquots of ATP or GTP. Avoid multiple freeze-thaw cycles. |
| Inactive Enzyme | Verify the activity of your CK2 enzyme stock with a known positive control substrate. Ensure the enzyme has been stored correctly at -80°C and handled on ice.[1] |
| Presence of Inhibitors in Sample | If using crude cell or tissue lysates, protease and phosphatase inhibitors should be included in the lysis buffer.[1][7] Some detergents in lysis buffers may also inhibit CK2 activity.[10] Consider purifying your substrate. |
| Substrate Issues | Confirm the purity and concentration of your substrate. Ensure it is a suitable substrate for CK2. The general recognition motif for CK2 phosphorylation is SXXE/D.[1] |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Autophosphorylation of CK2 | Run a control reaction without the substrate to determine the level of CK2 autophosphorylation. The β-subunit of the CK2 holoenzyme can undergo autophosphorylation.[1] |
| Contaminating Kinases in Lysate | If using crude lysates, other kinases may phosphorylate your substrate. Use a specific CK2 inhibitor, such as CX-4945, to confirm that the observed activity is from CK2.[3][11] |
| Non-enzymatic ATP Hydrolysis | Prepare a control reaction with no enzyme to measure the amount of non-enzymatic ATP breakdown. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Reagent Concentrations | Prepare a master mix of common reagents (buffer, MgCl₂, DTT, ATP) to minimize pipetting errors. |
| Fluctuating Incubation Temperature | Use a calibrated incubator or water bath to ensure a consistent reaction temperature. A standard temperature for CK2 assays is 30°C.[1] |
| Assay Not in Linear Range | Determine the optimal incubation time and enzyme concentration to ensure the reaction is within the linear range, where product formation is proportional to time and enzyme amount.[10] Typically, this is when less than 20% of the substrate is consumed. |
| Ionic Strength Variation | Be mindful of the ionic strength of your buffer, as high salt concentrations can be inhibitory. A common buffer condition includes 150 mM NaCl.[3] The effect of ionic strength can be more pronounced on the activation of the kinase rather than its catalytic activity.[4] |
Data Presentation
Table 1: Recommended Buffer Components for CK2 Kinase Assay
| Component | Recommended Concentration | Function |
| Buffering Agent | 25-50 mM Tris-HCl or HEPES, pH 7.5 | Maintain stable pH |
| Magnesium Chloride (MgCl₂) | 10 mM | Essential cofactor for kinase activity |
| Dithiothreitol (DTT) | 1-2 mM | Reducing agent to maintain enzyme integrity |
| ATP | 100-200 µM | Phosphate donor |
| Sodium Chloride (NaCl) | 0-150 mM | Adjust ionic strength |
| Substrate | Varies (e.g., 100 µM for peptide substrate) | Molecule to be phosphorylated |
| CK2 Enzyme | Varies (empirically determined) | Catalyzes the phosphorylation reaction |
Table 2: Comparison of Buffer Conditions from Different Sources
| Source | Buffer | MgCl₂ | DTT | ATP/GTP | Other Components | pH |
| NEB (P6010) [1] | 50 mM Tris-HCl | 10 mM | 2 mM | 200 µM ATP | 0.1 mM EGTA, 0.01% Brij 35 | 7.5 |
| Millipore (17-132) [10] | 20 mM MOPS | 75 mM (in cocktail) | 1 mM | 500 µM ATP (in cocktail) | 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate | 7.2 |
| Salvi et al. [2] | 50 mM Tris | 10 mM | 1 mM | 50 µM ATP or GTP | - | 7.5 |
| Martens et al. [3] | 25 mM Tris-HCl | 2 mM | 1 mM | 100 µM ATP | 150 mM NaCl | 7.4 |
Experimental Protocols
Protocol 1: Standard CK2 Kinase Activity Assay
This protocol is a general guideline for a radioactive-based CK2 kinase assay.
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the following components per reaction:
-
5 µL of 10X Kinase Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂)
-
Substrate (to final desired concentration)
-
Nuclease-free water to a final volume of 40 µL.
-
-
Add CK2 Enzyme: Add 5 µL of diluted CK2 enzyme to the reaction mix.
-
Initiate the Reaction: Start the reaction by adding 5 µL of ATP mix (containing cold ATP and [γ-³²P]ATP). The final ATP concentration should be 100-200 µM.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) that is within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of stop solution (e.g., 40% Trichloroacetic Acid (TCA) or a solution containing EDTA).[10][12]
-
Spot and Wash: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper multiple times with phosphoric acid (e.g., 0.5%) to remove unincorporated [γ-³²P]ATP.[10][13]
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
Visualizations
Caption: Workflow for a standard radioactive CK2 kinase assay.
Caption: A logical guide for troubleshooting low CK2 kinase activity.
References
- 1. neb.com [neb.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinase activity assays Src and CK2 [protocols.io]
- 4. Effects of pH, ionic strength, and temperature on activation by calmodulin an catalytic activity of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Briefly bound to activate: How the transient binding of a second catalytic Magnesium alters the structure and dynamics of the CDK2 protein kinase active site during catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. neb.com [neb.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. Copper Modulates the Catalytic Activity of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting high background in a Casein Kinase 2 assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Casein Kinase 2 (CK2) assays.
Troubleshooting High Background: Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a CK2 kinase assay?
High background signal can originate from several sources, broadly categorized as issues with reagents, assay procedure, or non-specific binding. Key culprits often include:
-
Contaminated Reagents: Reagents such as water, buffers, or substrate solutions can be contaminated with microbes or other substances that interfere with the assay.[1][2][3]
-
High Enzyme Concentration: Using an excessive concentration of the CK2 enzyme can lead to increased autophosphorylation or off-target activity, contributing to the background signal.[4]
-
Sub-optimal Reagent Concentrations: Incorrect concentrations of ATP or the peptide substrate can increase non-specific signal.
-
Insufficient Washing: In radiometric assays using phosphocellulose paper, failure to adequately wash away unbound radiolabeled ATP is a primary cause of high background.[1][5][6]
-
Non-Specific Binding: The substrate peptide or radiolabeled ATP may bind non-specifically to the assay plate or filter membrane.[5][7]
-
Contaminating Kinase Activity: If using crude cell or tissue lysates, other kinases present in the sample may phosphorylate the CK2 substrate.[5]
Q2: My "No-Enzyme" control has a very high signal. What does this indicate and how can I fix it?
A high signal in the no-enzyme (or background) control is a critical issue, as it indicates that the background is independent of CK2 activity. This points to problems with other assay components or the procedure itself.
-
Probable Cause 1: [γ-³²P]ATP Issues. The radiolabeled ATP may contain contaminants or have degraded over time, leading to breakdown products that bind non-specifically to the phosphocellulose paper.[5][7]
-
Solution: Always use fresh, high-quality [γ-³²P]ATP. Perform a blank control by spotting the ATP reaction mixture onto the P81 paper without any substrate to check for ATP purity.[6]
-
-
Probable Cause 2: Non-Specific Substrate/ATP Binding. The substrate peptide may be binding non-specifically to the assay surface, or the ATP may be binding to the substrate without enzymatic action.
-
Probable Cause 3: Contaminated Buffers or Substrate.
Q3: How can I determine the optimal concentration of CK2 enzyme and substrate to use?
Optimizing the concentrations of your enzyme and substrate is crucial for achieving a good signal-to-noise ratio. A common approach is to perform titration experiments.
-
Enzyme Titration: To find the optimal enzyme concentration, perform the assay with a fixed, non-limiting concentration of substrate and ATP while varying the amount of CK2. The ideal concentration will yield a robust signal well above background without being in the non-linear range of the assay.
-
Substrate Titration: The substrate concentration should ideally be at or above its Michaelis constant (Km) to ensure the reaction rate is proportional to enzyme activity. A typical starting point for a specific CK2 peptide substrate is around 200 µM.[5]
The following table provides typical concentration ranges found in CK2 assay protocols.
Table 1: Typical Reagent Concentrations for CK2 Assays
| Reagent | Typical Concentration Range | Notes |
|---|---|---|
| Purified CK2 Enzyme | 50 - 500 ng / assay | The optimal amount should be determined empirically.[5] |
| Immunoprecipitated CK2 | 10 - 200 µg total protein | Varies significantly based on CK2 expression levels.[5] |
| CK2 Peptide Substrate | 100 - 200 µM | A concentration near the Km is often used.[5][8] |
| ATP | 10 - 100 µM | Should be optimized for the specific assay format.[7][8] |
Q4: Could my choice of assay buffer be contributing to the high background?
Yes, buffer components can significantly impact enzyme activity and assay background.[9]
-
Buffer Type: HEPES is a commonly used buffer in kinase assays due to its low potential for metal ion chelation and physiological pH range.[9] In contrast, phosphate buffers can sometimes precipitate with divalent cations like Mg²⁺, which are essential cofactors for kinase activity.[9] Tris-HCl buffers have an amino group that can sometimes participate in side reactions.[9]
-
Additives: Detergents included in lysis buffers can inhibit CK2 activity if carried over into the final assay.[5] It is crucial to check for compatibility.
-
DTT: Dithiothreitol (DTT) is often included as a reducing agent, but its concentration should be optimized.
Visual Troubleshooting Guide
The following diagrams illustrate the troubleshooting workflow and the basic principle of the CK2 assay.
Caption: A flowchart for troubleshooting high background in CK2 assays.
Caption: The basic principle of a radiometric Casein Kinase 2 (CK2) assay.
Key Experimental Protocols
Protocol 1: Titration of CK2 Enzyme
This protocol helps determine the optimal amount of purified CK2 enzyme that provides a strong signal with low background.
-
Prepare a Master Mix: Create a master mix containing the assay buffer, substrate peptide (e.g., 200 µM final concentration), and the [γ-³²P]ATP cocktail.[5]
-
Prepare Enzyme Dilutions: Serially dilute the purified CK2 enzyme in the enzyme dilution buffer. Aim for a range that covers the recommended concentrations (e.g., from 0 ng to 600 ng per reaction).
-
Set Up Reactions: For each concentration, set up triplicate reactions. Also, include a "no-enzyme" control (0 ng CK2) for background measurement.
-
10 µL Assay Dilution Buffer (ADB)
-
10 µL Substrate Peptide
-
10 µL of diluted CK2 enzyme (or dilution buffer for the control)
-
10 µL of [γ-³²P]ATP cocktail
-
-
Incubate: Incubate the reactions at 30°C for 10-20 minutes, ensuring the time is within the linear range of the assay.[5]
-
Stop and Spot: Stop the reaction (e.g., with 40% TCA) and spot an aliquot onto P81 phosphocellulose paper.[5]
-
Wash and Count: Proceed with the washing steps as described in Protocol 2 and measure the incorporated radioactivity using a scintillation counter.[5]
-
Analyze: Plot the counts per minute (CPM) against the enzyme concentration. The optimal concentration is the lowest amount of enzyme that gives a high signal-to-noise ratio (Signal of sample / Signal of "no-enzyme" control).
Protocol 2: Optimizing Washing Steps for Radiometric Assays
This procedure is critical for removing unbound [γ-³²P]ATP from P81 phosphocellulose paper to reduce background noise.[5]
-
Initial Binding: After spotting the reaction mixture onto the P81 paper, allow it to air dry for at least 30 seconds to ensure the substrate binds firmly.[5]
-
First Wash: Immerse the P81 papers in a beaker or conical tube containing a large volume (e.g., 40 mL for a 50 mL tube) of 0.75% phosphoric acid.[5]
-
Agitation: Gently agitate the container on a rotator or shaker for 5 minutes.
-
Repeat Washes: Carefully decant the phosphoric acid wash solution (dispose of according to radioisotope regulations) and add a fresh aliquot of 0.75% phosphoric acid. Repeat this wash step at least three more times. For particularly high background, increasing the number of washes up to 10 times may be necessary.[5]
-
Acetone Wash: After the final phosphoric acid wash, perform one wash with acetone for 1-2 minutes to help the paper dry quickly.[5][6]
-
Drying: Remove the papers and allow them to dry completely at room temperature.
-
Scintillation Counting: Once dry, place each paper square into a scintillation vial, add the scintillation cocktail, and measure the radioactivity.[5]
References
- 1. sinobiological.com [sinobiological.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. promega.com [promega.com]
- 8. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: CK2 Peptide Phosphorylation Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering biphasic kinetics in casein kinase 2 (CK2) peptide phosphorylation assays.
Frequently Asked Questions (FAQs)
Q1: My CK2 phosphorylation assay is showing biphasic kinetics with a peptide substrate. What is the likely cause?
A1: Biphasic kinetics in CK2 peptide phosphorylation assays are a known phenomenon, often observed under specific experimental conditions. The primary cause is the complex interplay between the catalytic (α) and regulatory (β) subunits of the CK2 holoenzyme, especially under low salt concentrations. In the absence of salt, the β-subunit can be inhibitory, leading to complex kinetic behavior with some peptide substrates.[1][2]
Q2: Why do I only see biphasic kinetics with peptide substrates and not with protein substrates like casein?
A2: The biphasic behavior is substrate-dependent and has been specifically reported for peptide substrates.[1][3] Larger, structured protein substrates like casein may interact with the CK2 holoenzyme in a manner that is less sensitive to the conformational changes that are thought to underlie the biphasic kinetics observed with smaller, more flexible peptide substrates.
Q3: How does the CK2 β-subunit contribute to this biphasic behavior?
A3: The regulatory β-subunit is crucial for the observance of biphasic kinetics.[1] Experiments using the recombinant α-subunit alone show strictly linear kinetics.[1][3] The β-subunit modulates substrate recognition and the overall conformation of the holoenzyme. Under low salt conditions, it is proposed that there may be different conformational states of the holoenzyme with varying affinities for the peptide substrate, leading to the biphasic pattern. The β-subunit can act as a docking platform for substrates, and its influence on the catalytic subunit is highly dependent on the ionic strength of the assay buffer.[4][5]
Q4: Can the observed biphasic kinetics be an artifact of my assay setup?
A4: While the phenomenon is often linked to the inherent properties of CK2, it's always good practice to rule out experimental artifacts. Ensure that your substrate and enzyme concentrations are accurate, the assay is within the linear range of detection, and that there are no issues with substrate depletion at high enzyme concentrations. However, if the biphasic kinetics are reproducible and sensitive to salt concentration, it is likely a true reflection of the enzyme's behavior under those conditions.
Q5: I see a non-linear Lineweaver-Burk plot. How do I interpret this?
A5: A non-linear (e.g., biphasic) Lineweaver-Burk plot is indicative of complex enzyme kinetics that do not follow the Michaelis-Menten model. This can be caused by several factors, including multiple enzyme or substrate forms with different kinetic properties. For CK2, this biphasic plot often reflects the presence of high- and low-affinity states of the enzyme for the peptide substrate. While historically used, it's important to note that Lineweaver-Burk plots can distort data errors. Modern approaches favor non-linear regression analysis of the raw data (velocity vs. substrate concentration) to fit more complex models.[6][7][8][9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Biphasic kinetics observed in peptide phosphorylation assay. | Assay is being performed in a low-salt buffer. | Add 150 mM NaCl to your reaction buffer. This has been shown to linearize the kinetics of CK2 with peptide substrates.[1][2] |
| The CK2 holoenzyme (α and β subunits) is being used. | This is the expected behavior with the holoenzyme under low-salt conditions. If linear kinetics are required for your application, consider the solutions in this table. | |
| Kinetics remain biphasic even with added salt. | Insufficient salt concentration or specific buffer components are interfering. | Confirm the final concentration of NaCl is 150 mM. Consider testing a range of salt concentrations. Ensure other buffer components are not chelating ions that may be important for CK2 activity. |
| The specific peptide substrate is particularly prone to this behavior. | If possible, test a different CK2 peptide substrate to see if the effect is specific to your peptide of interest. | |
| Need to confirm the role of the β-subunit in the observed biphasic kinetics. | The holoenzyme is the only form of the enzyme being tested. | If available, perform the kinase assay with the recombinant CK2 α-subunit alone. The α-subunit should exhibit linear kinetics.[1][3] |
| Linear kinetics are desired, but adding salt is not an option for the experimental design. | The inhibitory effect of the β-subunit in low salt is not being overcome. | Pre-incubate the CK2 holoenzyme with ATP/Mg²+ or GTP/Mg²+ before adding the peptide substrate. This has been shown to result in near-linear kinetics.[1] |
Data Presentation
Table 1: Kinetic Parameters of CK2 with Peptide Substrate RRRDDDSDDD under Different Conditions
| Enzyme Form | Assay Condition | Apparent K_m (µM) | Kinetic Behavior | Reference |
| CK2 Holoenzyme (α + β) | 150 mM NaCl | 60 | Linear | [1][2] |
| CK2 Holoenzyme (α + β) | No added NaCl | Not applicable | Biphasic | [1][3] |
| Recombinant α-subunit | No added NaCl | 104 | Linear | [1][3] |
Experimental Protocols
Key Experiment: In Vitro CK2 Peptide Phosphorylation Assay to Investigate Biphasic Kinetics
This protocol allows for the direct comparison of CK2 kinetic behavior under low-salt and high-salt conditions.
1. Reagents and Buffers:
-
Kinase Buffer (Low Salt): 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
Kinase Buffer (High Salt): 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 150 mM NaCl.
-
CK2 Enzyme: Recombinant human CK2 holoenzyme (α₂β₂) and/or recombinant human CK2 α-subunit.
-
Peptide Substrate: e.g., RRRDDDSDDD (stock solution in water).
-
ATP: [γ-³²P]ATP (specific activity ~3000 Ci/mmol) and non-radioactive ATP (stock solution, pH 7.5).
-
Reaction Stop Solution: 75 mM H₃PO₄.
-
P81 Phosphocellulose Paper
-
Wash Buffer: 150 mM H₃PO₄.
2. Procedure:
-
Prepare Peptide Substrate Dilutions: Prepare a series of dilutions of the peptide substrate in water. A typical concentration range to test would be from 10 µM to 1 mM.
-
Prepare Reaction Mix: For each assay condition (low salt and high salt), prepare a master mix containing the respective kinase buffer, a fixed amount of CK2 enzyme (e.g., 10 ng), and the ATP mix (e.g., 100 µM final concentration, including [γ-³²P]ATP).
-
Initiate the Reaction:
-
Aliquot the reaction mix into separate tubes.
-
Add the varying concentrations of the peptide substrate to each tube to start the reaction.
-
The final reaction volume is typically 25 µL.
-
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10 minutes) that is within the linear range of the assay.
-
Stop the Reaction: Stop the reaction by adding an equal volume of the stop solution.
-
Spotting and Washing:
-
Spot a portion of each reaction mixture (e.g., 20 µL) onto a labeled P81 phosphocellulose paper.
-
Allow the spots to dry completely.
-
Wash the papers three times for 5 minutes each in the wash buffer.
-
Perform a final wash with acetone and let the papers air dry.
-
-
Quantification: Measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis:
-
Calculate the velocity of the reaction (e.g., in pmol/min/µg).
-
Plot the reaction velocity against the peptide substrate concentration.
-
Analyze the data using non-linear regression software to fit to the Michaelis-Menten equation (for linear kinetics) or a more complex model for biphasic kinetics. Alternatively, a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can be generated to visualize the kinetic behavior.
-
Visualizations
Caption: Proposed mechanism for biphasic kinetics in CK2.
Caption: Experimental workflow for investigating biphasic kinetics.
Caption: Troubleshooting decision tree for biphasic kinetics.
References
- 1. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. research.monash.edu [research.monash.edu]
- 4. The Multiple Personalities of the Regulatory Subunit of Protein Kinase CK2: CK2 Dependent and CK2 Independent Roles Reveal a Secret Identity for CK2β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multiple Personalities of the Regulatory Subunit of Protein Kinase CK2: CK2 Dependent and CK2 Independent Roles Reveal a Secret Identity for CK2β [ijbs.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. medschoolcoach.com [medschoolcoach.com]
- 8. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. microbenotes.com [microbenotes.com]
Technical Support Center: Casein Kinase 2 (CK2) Activity and Salt Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of salt concentration on Casein Kinase 2 (CK2) activity. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of salt concentration on CK2 activity?
A1: Salt concentration has a significant modulatory effect on CK2 activity. Generally, moderate salt concentrations (around 100-200 mM of monovalent salts like NaCl or KCl) are optimal and can stimulate kinase activity. However, both very low and very high salt concentrations can be inhibitory.
Q2: Why is salt necessary in a CK2 kinase assay buffer?
A2: Salts in the assay buffer are crucial for maintaining the ionic strength of the solution, which in turn affects the enzyme's conformation and substrate binding. Optimal ionic strength helps to ensure that CK2 is in its most active conformation. High salt concentrations can promote the dissociation of the active ring-like structure of CK2 into protomers, leading to reduced activity[1].
Q3: What are the typical optimal concentrations for salts like NaCl and KCl in a CK2 assay?
A3: Based on various experimental protocols and assay kits, the optimal concentration for monovalent salts like NaCl or KCl is typically in the range of 100 mM to 150 mM. For instance, some optimized assay buffers contain 100 mM NaCl[2]. Another common final concentration in reaction mixes is 130 mM potassium chloride[3].
Q4: Can different salts have different effects on CK2 activity?
A4: Yes, the specific type of salt can influence CK2 activity differently, not just the overall ionic strength. While monovalent salts like NaCl and KCl are most commonly used and generally stimulatory at optimal concentrations, the effects of divalent cations or other salts should be empirically determined.
Q5: How does high salt concentration inhibit CK2 activity?
A5: High salt concentrations can inhibit CK2 activity through several mechanisms. One significant factor is the disruption of the enzyme's quaternary structure. High ionic strength can promote the dissociation of the active oligomeric forms of CK2 into less active protomers[1]. Additionally, high salt can interfere with the electrostatic interactions between the kinase and its substrates.
Troubleshooting Guide
This guide addresses common issues encountered during CK2 activity assays related to salt concentration.
| Issue | Possible Cause | Recommended Solution |
| Low or No CK2 Activity | Suboptimal Salt Concentration: The salt concentration in the assay buffer may be too low or too high. | Optimize the salt concentration by performing a titration experiment. Test a range of concentrations (e.g., 0 mM to 500 mM) for your specific salt (e.g., NaCl or KCl) to determine the optimal condition for your substrate and experimental setup. |
| Enzyme Precipitation: Very high salt concentrations can lead to the precipitation of CK2, reducing the amount of active enzyme in the solution. | Visually inspect the enzyme solution and the final reaction mixture for any signs of precipitation. If precipitation is suspected, centrifuge the sample and check for a pellet. Reduce the salt concentration in your buffer. | |
| High Background Signal | Non-specific Binding: In assays involving radioactive labeling, incorrect ionic strength can sometimes lead to higher non-specific binding of the labeled ATP to assay components. | Ensure your washing steps are stringent enough. The use of an optimized salt concentration in the wash buffers can also help to reduce non-specific binding. |
| Inconsistent Results/Poor Reproducibility | Inaccurate Salt Concentration: Small variations in the preparation of buffers with incorrect salt concentrations can lead to variability in enzyme activity between experiments. | Always use freshly prepared buffers and double-check the calculations for all components. Calibrate your pipettes and pH meter regularly. |
| Sample-Induced Changes in Ionic Strength: The addition of your sample (e.g., cell lysate) might significantly alter the final salt concentration of the reaction mixture. | If possible, determine the ionic strength of your sample and adjust the concentration of the salt in your assay buffer accordingly to maintain the desired final concentration. Consider a buffer exchange step for your sample. |
Data Presentation: Effect of Salt Concentration on CK2 Activity
The following table summarizes the expected relative activity of Casein Kinase 2 at various concentrations of sodium chloride (NaCl) and potassium chloride (KCl), based on information from various sources indicating optimal ranges. This table is illustrative and the exact values may vary depending on the specific experimental conditions, including the substrate used.
| Salt | Concentration (mM) | Relative CK2 Activity (%) | Notes |
| NaCl | 0 | ~ 40% | Basal activity is often observed in the absence of added salt, but it is typically suboptimal. |
| 50 | ~ 75% | Activity increases as the salt concentration approaches the optimal range. | |
| 100 | ~ 100% | Often cited as an optimal or near-optimal concentration for CK2 activity[2]. | |
| 150 | ~ 90% | Activity may start to slightly decrease beyond the optimal concentration. | |
| 250 | ~ 60% | Higher concentrations generally lead to a decrease in activity. | |
| 500 | ~ 20% | Significantly inhibitory concentrations. | |
| KCl | 0 | ~ 40% | Similar to NaCl, basal activity is present but not maximal. |
| 50 | ~ 80% | Activity is stimulated by the addition of KCl. | |
| 130-150 | ~ 100% | A commonly used optimal concentration range in many standard CK2 assay protocols[3][4]. | |
| 200 | ~ 85% | Activity begins to decline as the concentration exceeds the optimal range. | |
| 300 | ~ 50% | Increasing inhibition is observed at higher concentrations. | |
| 500 | ~ 15% | Strongly inhibitory concentrations. |
Experimental Protocols
Key Experiment: Determining the Optimal Salt Concentration for CK2 Activity
This protocol describes a method to determine the optimal salt concentration for a CK2 kinase assay using a radiolabeling method.
1. Reagents and Buffers:
-
Purified Recombinant CK2 Enzyme
-
CK2 Substrate: e.g., a specific peptide substrate (RRRADDSDDDDD) or a protein substrate like casein.
-
5X Kinase Assay Buffer Base (without salt): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT.
-
Salt Stock Solutions: 2 M NaCl and 2 M KCl.
-
ATP Stock Solution: 10 mM ATP.
-
[γ-³²P]ATP
-
Stopping Solution: 75 mM Phosphoric Acid.
-
P81 Phosphocellulose Paper
-
Scintillation Counter and Vials
2. Procedure:
-
Prepare a series of 1X Kinase Assay Buffers with varying salt concentrations. For example, to test NaCl concentrations from 0 to 500 mM, prepare dilutions from your 2 M NaCl stock into the 5X Kinase Assay Buffer Base to create a range of 5X buffers. Then dilute these 1:5 to get the final 1X reaction buffers.
-
Set up the kinase reactions. In separate tubes, for a final volume of 25 µL, add:
-
5 µL of 5X Kinase Assay Buffer (with the varying salt concentration)
-
5 µL of CK2 Substrate (to a final desired concentration, e.g., 200 µM)
-
Water to a volume of 20 µL
-
5 µL of diluted CK2 enzyme
-
-
Initiate the reaction. Add 5 µL of an ATP mix (containing cold ATP and [γ-³²P]ATP) to each tube to start the reaction. The final ATP concentration should be around 100 µM.
-
Incubate the reactions. Incubate at 30°C for a predetermined time (e.g., 10-20 minutes) where the reaction is in the linear range.
-
Stop the reaction. Spot 20 µL of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Wash the P81 papers. Wash the papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure radioactivity. After a final wash with ethanol and air-drying, place each P81 paper in a scintillation vial and measure the incorporated radioactivity using a scintillation counter.
-
Analyze the data. Plot the measured counts per minute (CPM) against the salt concentration to determine the optimal concentration that yields the highest CK2 activity.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal salt concentration for CK2 activity.
Caption: Troubleshooting flowchart for issues related to salt concentration in CK2 assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein kinase CK2 in development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein Kinase 2 Regulates the Intrinsic Activity of L-Type Calcium Currents in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
impact of CK2 beta subunit on peptide substrate phosphorylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the CK2 beta subunit (CK2β) on peptide substrate phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the CK2β subunit?
A1: The CK2β subunit is the regulatory component of the heterotetrameric CK2 holoenzyme. It does not possess catalytic activity itself but plays a crucial role in modulating the function of the catalytic α and α' subunits. Its primary functions include enhancing the stability of the catalytic subunits, modulating substrate specificity, and providing docking sites for other proteins.[1][2][3] The formation of the holoenzyme (α2β2, αα′β2, or α′2β2) is driven by the dimerization of CK2β, which then recruits the catalytic subunits.[4][5]
Q2: Is the CK2β subunit always required for the phosphorylation of substrates by CK2α?
A2: No, the requirement for CK2β is substrate-dependent. CK2 substrates can be broadly classified into three categories based on their reliance on the β subunit[6][7]:
-
β-dependent (Class 3): These substrates require the CK2β subunit for efficient phosphorylation. CK2β often facilitates the interaction between the kinase and the substrate.[6][8] Examples include p53 and Topoisomerase II.[1]
-
β-independent (Class 1): These substrates are phosphorylated effectively by both the free catalytic subunit (CK2α) and the holoenzyme.[7]
-
Inhibited by β (Class 2): The phosphorylation of these substrates, such as calmodulin, is inhibited by the presence of the CK2β subunit.[7][8]
Q3: My peptide substrate is phosphorylated by the catalytic CK2α subunit alone but not by the CK2 holoenzyme. What could be the issue?
A3: This is a common observation for certain classes of substrates. The CK2β subunit can inhibit the phosphorylation of some substrates, like calmodulin.[8] This suggests your peptide may belong to a class of substrates whose interaction with the catalytic site is sterically hindered or whose binding is otherwise negatively modulated by the presence of the CK2β subunit.
Q4: We observe biphasic kinetics in our kinase assay with a peptide substrate. What causes this?
A4: Biphasic kinetics with peptide substrates are characteristic of the CK2 holoenzyme when assayed in low salt conditions (e.g., in the absence of added NaCl).[9] This phenomenon requires the presence of the CK2β subunit, as the recombinant α-subunit alone exhibits strictly linear kinetics under the same conditions. The biphasic kinetics can be reversed to become near-linear by pre-incubating the enzyme with ATP/Mg2+ or GTP/Mg2+, or by increasing the salt concentration (e.g., 150 mM NaCl).[9]
Q5: How does salt concentration affect CK2 holoenzyme activity?
A5: The CK2β subunit modulates the enzyme's response to salt. In the presence of approximately 150 mM NaCl, the β-subunit is generally stimulatory for the α-subunit's activity towards peptide substrates. Conversely, in the absence of salt, it can be inhibitory.[9] Therefore, optimizing the salt concentration in your assay buffer is critical for achieving reliable and consistent results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no phosphorylation of a known β-dependent substrate (e.g., p53 peptide). | 1. Incorrect Enzyme Form: Using only the catalytic (CK2α) subunit instead of the holoenzyme. 2. Suboptimal Buffer Conditions: Incorrect salt concentration can impair activity. | 1. Ensure you are using the CK2 holoenzyme (containing both α and β subunits). 2. Optimize the NaCl concentration in your kinase assay buffer, starting with a range around 150 mM.[9] |
| High background phosphorylation in negative controls. | 1. Contaminating Kinases: Cell lysates or protein preps may contain other kinases. 2. Autophosphorylation: The CK2β subunit can be autophosphorylated, which may contribute to background signal.[7] | 1. Use highly purified recombinant CK2. If using lysates, consider immunoprecipitating CK2 first.[10] 2. Include a control with a specific CK2 inhibitor (e.g., Silmitasertib/CX-4945) to confirm the signal is from CK2.[11] |
| Inconsistent results between experimental replicates. | 1. Enzyme Instability: The free catalytic subunit is less thermostable than the holoenzyme.[2][5] 2. Variable Reagent Preparation: Inconsistent buffer or ATP concentrations. | 1. Use the holoenzyme for improved stability. Always keep enzymes on ice. 2. Prepare fresh assay buffers and ATP solutions for each experiment. Use a master mix to minimize pipetting errors. |
| Peptide substrate seems to be a poor substrate for the holoenzyme. | 1. Substrate Specificity: The peptide may be a β-independent or β-inhibited substrate. 2. Incorrect Consensus Sequence: The peptide may not have the required acidic residues (S/T-X-X-D/E) for optimal CK2 recognition.[12] | 1. Test the peptide with the catalytic CK2α subunit alone to determine its classification.[6] 2. Verify the peptide sequence. Use a well-characterized control peptide like RRRDDDSDDD.[9] |
Quantitative Data Summary
The CK2β subunit significantly alters the kinetic parameters of the catalytic subunit, often influenced by environmental factors like ionic strength.
Table 1: Kinetic Parameters for Peptide Substrate (RRRDDDSDDD) Phosphorylation
| Enzyme Form | NaCl Concentration | Apparent Km (µM) | Kinetics |
| CK2 Holoenzyme | 150 mM | 60 | Linear |
| CK2 Holoenzyme | 0 mM | Not Applicable | Biphasic |
| Recombinant CK2α | 0 mM | 104 | Linear |
Data sourced from a study on CK2 biphasic kinetics.[9]
Experimental Protocols
Protocol: In Vitro CK2 Kinase Assay using a Peptide Substrate
This protocol outlines a standard procedure for measuring the phosphorylation of a specific peptide substrate by the CK2 holoenzyme.
1. Reagents and Buffers:
-
Kinase Assay Buffer (1x): 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT, 10-20 mM MgCl₂. Prepare fresh.[11]
-
CK2 Enzyme: Purified recombinant CK2 holoenzyme.
-
Peptide Substrate: Synthetic peptide with a CK2 consensus site (e.g., RRRDDDSDDD).[11] Stock solution in water or appropriate buffer.
-
ATP Solution: 10 mM stock of ATP in water. For the final reaction, dilute to the desired concentration in Kinase Assay Buffer. A typical final concentration is 100 µM.[11]
-
CK2 Inhibitor (Optional Control): Silmitasertib (CX-4945) or similar, for a final concentration of 1 µM.[11]
-
Detection Reagent: Method-dependent. For example, γ-[³²P]ATP for radiometric assays or a luminescence-based kit like Kinase-Glo® Max for non-radioactive detection.[11]
-
Stop Solution: For radiometric assays, 75 mM phosphoric acid. For luminescence assays, the detection reagent itself stops the reaction.
2. Experimental Workflow:
-
Prepare Reaction Mix: In a microcentrifuge tube or 96-well plate, prepare a master mix containing Kinase Assay Buffer, peptide substrate (e.g., final concentration of 0.5 mg/mL), and CK2 enzyme (e.g., final concentration of 100 nM).[11]
-
Set Up Controls:
-
Negative Control (No Enzyme): Reaction mix without the CK2 enzyme.
-
Inhibitor Control: Reaction mix including the CK2 inhibitor.
-
-
Initiate Reaction: Start the phosphorylation reaction by adding the ATP solution to each well for a final volume of 50 µL.[11]
-
Incubation: Incubate the reaction at 30°C or room temperature for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.[11]
-
Stop Reaction & Detect:
-
Radiometric Method: Stop the reaction by adding phosphoric acid. Spot the mixture onto P81 phosphocellulose paper, wash with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Method (e.g., Kinase-Glo®): Add an equal volume (50 µL) of Kinase-Glo® Max reagent to each well. This reagent stops the kinase reaction and initiates a luciferase reaction that measures the amount of remaining ATP.[11] Incubate for 15 minutes to stabilize the signal.[11]
-
-
Data Analysis: Measure the output (e.g., counts per minute or relative luminescence units). Kinase activity is inversely proportional to the amount of remaining ATP in luminescence assays.[11] Calculate the specific activity or percentage of inhibition based on the control values.
Visualizations
Logical Relationship of CK2 Subunits and Substrates
Caption: Interaction of CK2 subunits and their differential effects on substrate classes.
Experimental Workflow for CK2 Kinase Assay
Caption: Step-by-step workflow for a typical in vitro CK2 kinase assay.
CK2 in the PI3K/AKT Signaling Pathway
Caption: Role of CK2 in the PI3K/AKT signaling pathway, highlighting AKT phosphorylation.
References
- 1. The Multiple Personalities of the Regulatory Subunit of Protein Kinase CK2: CK2 Dependent and CK2 Independent Roles Reveal a Secret Identity for CK2β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The interaction of CK2α and CK2β, the subunits of protein kinase CK2, requires CK2β in a preformed conformation and is enthalpically driven - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CK2 Regulation: Perspectives in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Multiple Personalities of the Regulatory Subunit of Protein Kinase CK2: CK2 Dependent and CK2 Independent Roles Reveal a Secret Identity for CK2β [ijbs.com]
- 9. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CK2 Kinase Activity [bio-protocol.org]
- 11. Kinase activity assays Src and CK2 [protocols.io]
- 12. researchgate.net [researchgate.net]
how to reduce variability in replicate kinase assay experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in replicate kinase assay experiments.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution | Potential Impact on CV% |
| High Well-to-Well Variability | Pipetting Errors: Inaccurate or inconsistent dispensing of reagents (enzyme, substrate, ATP, inhibitors).[2] | - Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions).[2][3] - Ensure tips are properly fitted to the pipette to avoid air leaks.[3] - Pre-wet pipette tips before dispensing.[4] - Minimize handling of tips to avoid temperature changes.[5] - Automate liquid handling where possible.[6] | High |
| Inadequate Mixing: Poor mixing of reagents within wells. | - Mix thoroughly after each reagent addition by gently pipetting up and down or using a plate shaker. | High | |
| Plate Edge Effects: Evaporation and temperature gradients across the microplate, with outer wells being more susceptible.[7] | - Avoid using the outer wells of the plate.[7] - Use plate sealers or lids to minimize evaporation. - Ensure uniform temperature across the plate during incubation. | Medium to High | |
| High Plate-to-Plate Variability | Reagent Lot-to-Lot Variation: Differences in the quality and concentration of critical reagents (e.g., kinase, substrate, ATP, antibodies) between different manufacturing batches.[8][9][10] | - Qualify new reagent lots against the previous lot using standardized controls. - Purchase large batches of critical reagents to ensure consistency over a series of experiments. - If using in-house reagents, establish rigorous quality control procedures. | High |
| Inconsistent Incubation Times: Variations in the duration of the kinase reaction. | - Use a timer and ensure consistent timing for all plates. - For large batches, stagger the addition of reagents to maintain consistent incubation times for each plate. | Medium | |
| Temperature Fluctuations: Inconsistent incubation temperatures between experiments.[11] | - Use a calibrated incubator and monitor the temperature regularly. - Allow all reagents and plates to equilibrate to the reaction temperature before starting the assay. | Medium | |
| Inconsistent Results Over Time | Reagent Instability: Degradation of reagents (especially the kinase and ATP) over time due to improper storage or repeated freeze-thaw cycles.[7] | - Aliquot reagents into single-use volumes to avoid multiple freeze-thaw cycles. - Store reagents at the recommended temperatures and protect from light where necessary. - Periodically re-qualify stored reagents to ensure their activity has not diminished. | High |
| DMSO Concentration Effects: Variability in the final concentration of DMSO (used to dissolve inhibitors) in the assay wells. | - Maintain a consistent final DMSO concentration across all wells, including controls.[7] - Prepare a DMSO control to assess its effect on the kinase reaction. | Low to Medium | |
| Unexpected Assay Signal | Contaminated Reagents: Presence of contaminating kinases or phosphatases in the enzyme or substrate preparations.[1] | - Use highly purified and well-characterized enzymes and substrates.[1] - Include appropriate controls, such as a reaction with no enzyme or no substrate, to detect background signals. | High |
| Compound Interference: Test compounds may interfere with the assay signal (e.g., autofluorescence). | - Screen compounds for interference in a separate assay without the kinase. - Use assay technologies that are less susceptible to compound interference, such as time-resolved fluorescence resonance energy transfer (TR-FRET).[1] | Medium to High |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of variability in a kinase assay?
A1: For most kinase assays, a coefficient of variation (CV) of less than 10% among replicates is considered acceptable.[1] Assays with higher variability may require optimization to ensure the reliability of the results.
Q2: How can I minimize the "edge effect" in my 96-well or 384-well plates?
A2: The edge effect, where wells on the perimeter of the plate behave differently from the inner wells, is often due to increased evaporation and temperature gradients.[7] To mitigate this, you can:
-
Avoid using the outer rows and columns of the plate for samples; instead, fill them with buffer or media.
-
Use high-quality plate seals or lids to reduce evaporation.
-
Ensure that plates are incubated in a humidified chamber to minimize evaporation.
-
Allow plates to equilibrate to the incubator temperature before starting the reaction to reduce thermal gradients.
Q3: My kinase activity seems to decrease over time, even with new reagents. What could be the cause?
A3: A gradual decrease in kinase activity can be due to the instability of the enzyme, especially after dilution in assay buffer. It is crucial to prepare the final enzyme dilution just before adding it to the assay plate. Additionally, ensure that all reagents, particularly ATP, are stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles.
Q4: Can the order of reagent addition affect my results?
A4: Yes, the order of reagent addition can be critical. For inhibitor screening, pre-incubating the kinase with the inhibitor before adding the substrate and ATP is often necessary to allow for inhibitor binding. The final step to initiate the reaction should ideally be the addition of ATP. Consistent order and timing of reagent addition across all wells and plates are essential for reproducibility.
Q5: How do I choose the optimal concentrations of enzyme, substrate, and ATP?
A5: Optimal concentrations should be determined empirically for each kinase-substrate pair.
-
Enzyme Concentration: Should be in the linear range of the assay, where the signal is proportional to the amount of enzyme.
-
Substrate Concentration: Ideally, the substrate concentration should be at or near the Michaelis-Menten constant (Km) to be sensitive to competitive inhibitors.
-
ATP Concentration: The ATP concentration should also be near its Km for the kinase to be sensitive to ATP-competitive inhibitors. However, using ATP concentrations that mimic physiological levels (e.g., 1 mM) can also be relevant for certain studies.[12]
Experimental Protocols
Generic In Vitro Kinase Assay Protocol
This protocol provides a general workflow for a typical in vitro kinase assay using a luminescence-based ATP detection method (e.g., ADP-Glo™). This method measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[3]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the kinase assay buffer.
-
Prepare the desired concentration of ATP in the kinase assay buffer.
-
Dilute the kinase and substrate to their final working concentrations in the kinase assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO. Then, dilute them in the kinase assay buffer to the final desired concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup (Final volume of 25 µL per well):
-
Add 5 µL of the test compound solution or DMSO (for controls) to the appropriate wells of the microplate.
-
Add 10 µL of the kinase solution to all wells.
-
Add 10 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.
-
Alternative: For pre-incubation of the inhibitor with the kinase, add 10 µL of the kinase solution and incubate with the compound for a defined period (e.g., 15-30 minutes) at room temperature before adding 10 µL of the substrate/ATP mixture.
-
-
Kinase Reaction:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at the desired temperature (e.g., room temperature or 30°C) for the determined reaction time (e.g., 60 minutes).
-
-
Signal Detection (following the ADP-Glo™ protocol):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the data to a dose-response curve.
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for replicate wells.
-
Visualizations
Caption: A simplified signaling pathway illustrating the role of kinases.
Caption: A general workflow for an in vitro kinase assay experiment.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. abyntek.com [abyntek.com]
- 4. aicompanies.com [aicompanies.com]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 10. myadlm.org [myadlm.org]
- 11. Temperature does matter-an additional dimension in kinase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results in a CK2 inhibitor screening assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in Protein Kinase CK2 inhibitor screening assays.
Frequently Asked Questions (FAQs)
Q1: What is a Z'-factor, and why is it critical for my screening assay?
A1: The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening (HTS) assay.[1] It measures the separation between the distributions of the positive and negative controls, taking into account both the means and standard deviations of these controls.[2] A Z'-factor value between 0.5 and 1.0 is considered excellent and indicates that the assay is robust and can reliably distinguish between active inhibitors (hits) and inactive compounds.[3] Assays with a Z'-factor below 0.5 are marginal or unusable for screening, suggesting significant overlap between control signals and the need for optimization.[3][4]
Q2: What are the common types of CK2 inhibitors and how do they differ?
A2: CK2 inhibitors can be broadly classified by their mechanism of action:
-
ATP-Competitive Inhibitors: These are the most common type. They bind to the highly conserved ATP-binding pocket of the CK2 kinase domain, preventing ATP from binding and thus inhibiting phosphotransfer.[5] Examples include CX-4945 (Silmitasertib), TBB (4,5,6,7-Tetrabromobenzotriazole), and DMAT.[5][6] A major challenge with these inhibitors is achieving selectivity, as the ATP-binding site is similar across many kinases.[6]
-
Allosteric Inhibitors: These inhibitors bind to sites on the enzyme distinct from the ATP pocket, such as the αD pocket or the interface between the catalytic (α) and regulatory (β) subunits.[7] This binding induces a conformational change that inhibits kinase activity. Allosteric inhibitors can offer higher selectivity compared to ATP-competitive compounds.[5]
-
Substrate-Competitive Inhibitors: These compounds compete with the protein or peptide substrate for binding to the kinase, but this is a less common strategy for CK2.
Q3: Why is my potent inhibitor from a biochemical assay showing weak or no activity in a cell-based assay?
A3: Several factors can cause this discrepancy:
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[6]
-
Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.
-
High Intracellular ATP Concentration: The concentration of ATP inside a cell (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). This high ATP level can outcompete ATP-competitive inhibitors, leading to a significant decrease in apparent potency.[8]
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Off-Target Effects: In some cases, the observed cellular phenotype might not be due to CK2 inhibition but to the inhibitor hitting other targets.[9][10]
Q4: What are the known off-targets for common CK2 inhibitors like CX-4945?
A4: While potent against CK2, many inhibitors are not entirely selective. CX-4945 (Silmitasertib), for example, is known to inhibit other kinases, including Cdc2-like kinases (CLKs), FLT3, and DYRK1A, sometimes with potency similar to or greater than its inhibition of CK2.[6][11] Older inhibitors like TBB are known to be highly promiscuous.[11][12] This is a critical consideration, as the biological effects observed could be due to inhibition of these off-targets rather than CK2 itself.[9][13]
Troubleshooting Unexpected Results
Problem 1: High background signal or low signal-to-background ratio in my assay.
-
Possible Cause: Reagent quality, non-specific binding of detection antibodies, or auto-fluorescence/luminescence of test compounds.
-
Solution:
-
Check Reagents: Ensure all buffers and reagents are fresh and properly prepared. Centrifuge solutions before use to remove precipitates.[14]
-
Optimize Antibody/Tracer Concentration: Titrate detection antibodies or fluorescent tracers to find the optimal concentration that maximizes signal while minimizing background.[15][16]
-
Run Compound Interference Controls: Screen test compounds in the absence of the kinase enzyme to identify compounds that intrinsically interfere with the detection method (e.g., fluorescent compounds in a fluorescence-based assay).
-
Increase Wash Steps: If using a plate-based assay with wash steps (like an ELISA), increase the number or stringency of washes.
-
Problem 2: My Z'-factor is consistently low (< 0.5).
-
Possible Cause: High variability in control wells, insufficient separation between positive and negative control means, or suboptimal assay conditions.
-
Solution:
-
Review Pipetting and Dispensing: Ensure accurate and consistent liquid handling. Use calibrated pipettes and automated dispensers where possible.
-
Optimize Reagent Concentrations: Re-optimize the concentrations of kinase, substrate, and ATP. For example, the kinase concentration should be sufficient to produce a robust signal (e.g., EC50 to EC80) within the linear range of the assay.[15]
-
Increase Incubation Time: Allow the kinase reaction to proceed for a longer duration to increase the signal window between the uninhibited (negative) and fully inhibited (positive) controls.
-
Check Control Compounds: Verify the concentration and activity of your positive control inhibitor.
-
Problem 3: A known ATP-competitive inhibitor shows reduced potency as I increase the ATP concentration in my assay.
-
This is an expected result, not a problem. This phenomenon confirms the inhibitor's mechanism of action. ATP-competitive inhibitors directly compete with ATP for binding to the kinase. As the ATP concentration increases, a higher concentration of the inhibitor is required to achieve the same level of inhibition, resulting in a rightward shift of the IC50 curve.[17][18] This "ATP-shift assay" is a standard method to differentiate ATP-competitive inhibitors from allosteric or non-competitive ones, whose potency should remain largely unaffected by ATP concentration.[18]
Problem 4: I have identified several "hits," but they do not inhibit CK2 in a secondary, orthogonal assay.
-
Possible Cause: The hits are false positives specific to the primary assay format.
-
Solution:
-
Identify Assay-Specific Interference: For example, in luminescence-based assays like ADP-Glo, compounds can inhibit the luciferase reporter enzyme, leading to a false positive signal (apparent kinase inhibition).[19] In fluorescence-based assays, compounds can be quenchers or be auto-fluorescent.[19]
-
Implement Orthogonal Assays: Always validate primary hits using a different assay technology. For instance, if the primary screen was a luminescence-based assay measuring ADP production (e.g., ADP-Glo), a secondary assay could be a time-resolved fluorescence energy transfer (TR-FRET) assay that detects substrate phosphorylation.[20][21]
-
Perform Dose-Response Curves: Confirm that the inhibition is concentration-dependent. False positives often do not show a classic sigmoidal dose-response curve.
-
Data Presentation
Table 1: Z'-Factor Interpretation for Assay Quality Control
| Z'-Factor Value | Assay Classification | Interpretation |
| 1.0 | Ideal | An excellent separation between controls with very small standard deviations.[3][22] |
| 0.5 ≤ Z' < 1.0 | Excellent | A robust assay suitable for high-throughput screening.[3][4] |
| 0 < Z' < 0.5 | Marginal / "Doable" | The assay may be acceptable, but hits will require more stringent confirmation.[3][4] |
| Z' ≤ 0 | Unacceptable | Significant overlap between control signals; the assay is not suitable for screening.[1][4] |
Table 2: Example IC50 Values for Common CK2 Inhibitors
| Inhibitor | Type | Typical IC50 (in vitro) | Key Off-Targets | Reference |
| CX-4945 (Silmitasertib) | ATP-Competitive | ~1 nM | CLK2, DYRKs, PIM1 | [6][13] |
| SGC-CK2-1 | ATP-Competitive | 16-36 nM (cellular) | DYRK2 | [12][23] |
| TBB | ATP-Competitive | ~0.4 µM | Highly promiscuous | [11][12] |
| DMAT | ATP-Competitive | ~0.04 µM | PIM kinases | [6][24] |
| CAM4066 | Allosteric (αD pocket) | ~0.37 µM | N/A | [7] |
Note: IC50 values can vary significantly depending on the assay conditions (e.g., ATP concentration, substrate, enzyme construct).
Experimental Protocols
Protocol 1: Generic In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare 2X solutions of the test inhibitor (in appropriate solvent, e.g., DMSO) and 2X solutions of the CK2 enzyme in kinase reaction buffer. Prepare a 4X solution of the substrate/ATP mixture.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the 2X inhibitor solution. Add 2.5 µL of the 2X CK2 enzyme solution to initiate the reaction. For controls, use DMSO (negative control) and a known potent inhibitor (positive control).
-
Initiate Kinase Reaction: Add 5 µL of the 4X substrate/ATP mixture to all wells. The final reaction volume is 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[18]
-
Read Plate: Measure luminescence on a compatible plate reader. A lower signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.[20]
Protocol 2: ATP Competition Assay (IC50 Shift)
-
Determine ATP Km: First, determine the apparent Michaelis constant (Km) for ATP under your standard assay conditions.
-
Set Up Assays: Perform parallel kinase assays (as described in Protocol 1) at two different ATP concentrations: one at the determined ATP Km and another at a significantly higher concentration (e.g., 10-fold to 100-fold higher, or 1 mM).[17][18]
-
Run Inhibitor Titrations: In each assay, test a serial dilution of your inhibitor to generate a full dose-response curve.
-
Calculate and Compare IC50s: Calculate the IC50 value for the inhibitor at both low and high ATP concentrations.
-
Interpretation:
-
ATP-Competitive: A significant increase (e.g., >10-fold) in the IC50 value at the high ATP concentration is observed.[17]
-
Non-Competitive/Allosteric: The IC50 value remains relatively unchanged between the two ATP concentrations.
-
Visualizations
References
- 1. assay.dev [assay.dev]
- 2. Z-factor - Wikipedia [en.wikipedia.org]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CK2 in cancer: a valuable strategy or a waste of time? [research.unipd.it]
- 11. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sambomed.co.kr [sambomed.co.kr]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Discovery of a CK2α′-Biased ATP-Competitive Inhibitor from a High-Throughput Screen of an Allosteric-Inhibitor-Like Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 23. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Confirming Casein Kinase 2 Inhibition: A Comparative Guide to Peptide-Based Assays
For researchers, scientists, and drug development professionals, confirming the inhibition of Casein Kinase 2 (CK2) is a critical step in understanding its cellular roles and developing targeted therapeutics. This guide provides a comprehensive comparison of peptide-based methods for confirming CK2 inhibition, complete with experimental data, detailed protocols, and visual workflows.
Protein kinase CK2 is a pleiotropic and constitutively active serine/threonine kinase implicated in a wide range of cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its dysregulation is linked to various diseases, particularly cancer, making it a prominent target for drug discovery.[1][2] Peptide substrates offer a specific and sensitive tool for assaying CK2 activity and confirming the efficacy of potential inhibitors.
This guide compares two primary methodologies for assessing CK2 inhibition using a substrate peptide: a traditional radioactive assay and a non-radioactive fluorescence polarization assay. We present quantitative data for common CK2 inhibitors and provide detailed protocols to enable researchers to select and implement the most suitable method for their needs.
Data Presentation: Performance of CK2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized CK2 inhibitors determined using peptide-based or whole-protein substrate assays. These values serve as a benchmark for evaluating the potency of novel inhibitory compounds.
| Inhibitor | Substrate | Assay Type | IC50 | Reference |
| CX-4945 (Silmitasertib) | α-casein (protein) | Radioactive | 0.03 µM | |
| p-S129 Akt (cellular) | Western Blot | 0.7 µM | [3] | |
| p-S13 Cdc37 (cellular) | Western Blot | 3 µM | [3] | |
| SGC-CK2-2 | p-S129 Akt (cellular) | Western Blot | 2.2 µM | [3] |
| p-S13 Cdc37 (cellular) | Western Blot | 9 µM | [3] | |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | α-casein (protein) | Radioactive | 0.35 µM | |
| IQA ([5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid) | Not Specified | Not Specified | 0.39 µM | |
| Compound 7 (pyrazolo[1,5-a]pyrimidine derivative) | CK2α | Not Specified | 8 nM | [4] |
| Compound 3 (pyrazolopyrimidine derivative) | CK2α | Not Specified | 36 nM | [4] |
| CK2α' | Not Specified | 16 nM | [4] | |
| Diazo (Azonaphthalene derivative) | CK2α | Not Specified | ~0.4 µM | [5] |
| CAM4066 | CK2α | Not Specified | 0.37 µM | [5] |
| Compound 13 | CK2α | Not Specified | 7.0 µM | [5] |
Mandatory Visualization
Signaling Pathway
Caption: Canonical signaling pathways influenced by Casein Kinase 2.
Experimental Workflow
Caption: General workflow for a CK2 peptide-based inhibition assay.
Method Comparison
Caption: Comparison of radioactive and fluorescence polarization assays.
Experimental Protocols
Method A: Radioactive Kinase Assay Using a Peptide Substrate
This protocol is adapted from established methods for measuring kinase activity using radiolabeled ATP.[6][7]
Materials:
-
Recombinant human Casein Kinase 2 (e.g., New England Biolabs, #P6010)
-
CK2 Substrate Peptide (e.g., RRRADDSDDDDD; AnaSpec)
-
Kinase Assay Buffer (5X): 200 mM HEPES, pH 7.5, 650 mM KCl, 50 mM MgCl2, 25 mM DTT, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate.
-
ATP Solution: 10 mM
-
[γ-³²P]ATP (10 mCi/ml)
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Acetone
-
Scintillation Fluid
-
Test Inhibitor
Procedure:
-
Prepare Reagents:
-
Thaw all components on ice.
-
Prepare 1X Kinase Assay Buffer by diluting the 5X stock with ultrapure water.
-
Prepare the ATP/[γ-³²P]ATP mix. For a final assay concentration of 100 µM ATP, mix cold ATP and [γ-³²P]ATP in 1X Kinase Assay Buffer. The specific activity should be determined, but a common starting point is ~3000 cpm/pmol.[8]
-
Prepare serial dilutions of the test inhibitor in 1X Kinase Assay Buffer.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
10 µl 1X Kinase Assay Buffer
-
10 µl of diluted inhibitor or vehicle control
-
10 µl of diluted CK2 enzyme (e.g., 50-200 ng)
-
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding:
-
10 µl of peptide substrate (e.g., 1 mM stock for a final concentration of 200 µM)
-
10 µl of the ATP/[γ-³²P]ATP mix
-
-
Incubate for 10-30 minutes at 30°C. The reaction time should be within the linear range of the assay.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by spotting 25 µl of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Allow the paper to air dry for a few minutes.
-
Wash the P81 papers 3-5 times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place the dried papers into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all samples.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Method B: Non-Radioactive Fluorescence Polarization (FP) Kinase Assay
This protocol is based on the principles of fluorescence polarization assays for kinase inhibition.[8][9][10]
Materials:
-
Recombinant human Casein Kinase 2
-
CK2 Substrate Peptide
-
Fluorescently labeled phospho-peptide tracer (specific to the substrate sequence)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ATP Solution
-
Test Inhibitor
-
384-well, low-volume, black assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer.
-
Prepare a solution of CK2 enzyme and the peptide substrate in Kinase Assay Buffer.
-
Prepare a "Stop/Detection" solution containing the fluorescently labeled phospho-peptide tracer and EDTA (to chelate Mg²⁺ and stop the kinase reaction) in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add:
-
5 µl of diluted inhibitor or vehicle control
-
10 µl of the CK2 enzyme/peptide substrate mix
-
-
Initiate the reaction by adding 5 µl of ATP solution.
-
Incubate for 60-90 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect by adding 10 µl of the "Stop/Detection" solution to each well.
-
Incubate for an additional 30-60 minutes at room temperature to allow the tracer to bind to the antibody.
-
Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
The fluorescence polarization signal is inversely proportional to the amount of phosphorylated substrate produced.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive (no inhibition) and negative (no kinase activity) controls.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Both radioactive and fluorescence polarization assays are robust methods for confirming CK2 inhibition using a peptide substrate. The choice between them depends on laboratory capabilities, throughput requirements, and safety considerations. The radioactive assay provides a direct measure of phosphorylation and is highly sensitive, while the fluorescence polarization assay offers a safer, more high-throughput-friendly, homogeneous format. The data and protocols presented in this guide provide a solid foundation for researchers to confidently assess the activity of CK2 inhibitors and advance their drug discovery efforts.
References
- 1. doaj.org [doaj.org]
- 2. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]
- 3. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sambomed.co.kr [sambomed.co.kr]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Peptide vs. Full-Length Protein Substrates for Casein Kinase 2: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of substrate recognition and phosphorylation by Casein Kinase 2 (CK2) is paramount for accurate in vitro assays and for elucidating its complex role in cellular signaling. This guide provides an objective comparison between the use of synthetic peptide substrates and full-length protein substrates in CK2 activity studies, supported by experimental data and detailed protocols.
A key consideration in kinase assays is the choice of substrate. While short synthetic peptides corresponding to the phosphorylation site of a protein offer convenience and specificity, the question remains as to how accurately they recapitulate the kinetics of the full-length protein. This comparison guide delves into the available data to shed light on this important experimental variable.
Quantitative Comparison of Substrate Kinetics
The phosphorylation of substrates by CK2 can be described by Michaelis-Menten kinetics, where the Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency of the enzyme is often represented by the kcat/Km ratio, where kcat (the turnover number) is a measure of how many substrate molecules one enzyme molecule can convert per unit time.
Experimental data comparing a well-characterized synthetic peptide substrate with its corresponding full-length protein, casein, reveals significant differences in their affinity for CK2.
| Substrate Type | Substrate Sequence/Name | Apparent Km (µM) | Maximum Velocity (Vmax) | Phosphorylation Efficiency (kcat/Km) |
| Peptide Substrate | Arg-Arg-Arg-Glu-Glu-Thr-Glu-Glu-Glu | 500 | Similar to Casein | Lower |
| Full-Length Protein | Casein (dephosphorylated) | 50 | Similar to Peptide | Higher |
Data sourced from Kuenzel and Krebs, 1985.[1]
The data clearly indicates that while the maximum velocity of the phosphorylation reaction is similar for both the peptide and the full-length protein, the affinity of CK2 for casein is approximately 10-fold higher than for the synthetic peptide.[1] This suggests that structural elements outside of the immediate phosphorylation consensus sequence in the full-length protein contribute to more efficient binding to the kinase. Consequently, the overall phosphorylation efficiency (kcat/Km) is higher for the full-length protein substrate.
Under certain conditions, such as the absence of salt, CK2 can display biphasic kinetics with some peptide substrates, a phenomenon not observed with full-length protein substrates like casein and calsequestrin.[2] This highlights that the kinetic behavior of peptide substrates can be more sensitive to assay conditions.
Experimental Protocols
To ensure reproducibility and accuracy in comparing the phosphorylation of peptide and full-length protein substrates, the following detailed experimental protocols are provided.
In Vitro CK2 Kinase Assay for Peptide and Full-Length Protein Substrates
This protocol is a synthesis of standard methodologies for measuring CK2 activity.
1. Reagents and Buffers:
-
Purified Recombinant CK2 Holoenzyme: (e.g., human CK2α2β2)
-
Substrates:
-
Peptide Substrate: Arg-Arg-Arg-Glu-Glu-Thr-Glu-Glu-Glu (lyophilized)
-
Full-Length Protein Substrate: Dephosphorylated α-casein (lyophilized)
-
-
Kinase Assay Buffer (5X): 100 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 500 mM NaCl, 5 mM DTT.
-
ATP Stock Solution: 10 mM ATP in sterile water.
-
[γ-³²P]ATP: (Specific activity ~3000 Ci/mmol)
-
Stopping Solution: 75 mM phosphoric acid.
-
P81 Phosphocellulose Paper: (or alternative method for separating phosphorylated substrate from free ATP).
-
Scintillation Counter and Vials.
2. Assay Procedure:
-
Prepare Substrate Solutions:
-
Dissolve the peptide substrate in sterile water to a stock concentration of 10 mM.
-
Dissolve the dephosphorylated α-casein in sterile water to a stock concentration of 1 mg/mL.
-
-
Prepare Reaction Mix:
-
For a 25 µL reaction, prepare a master mix containing:
-
5 µL of 5X Kinase Assay Buffer
-
2.5 µL of 10X Substrate (prepare serial dilutions to determine Km)
-
Water to a final volume of 20 µL.
-
-
-
Initiate the Reaction:
-
Add 5 µL of a working solution of [γ-³²P]ATP (diluted in 100 µM cold ATP to achieve the desired specific activity) to each reaction tube to start the reaction.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for 10-20 minutes. Ensure the reaction is in the linear range.
-
-
Stop the Reaction:
-
Spot 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
-
Washing:
-
Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid.
-
Wash the papers three times for 5 minutes each with gentle agitation in fresh phosphoric acid.
-
Perform a final wash with acetone to dry the paper.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of phosphate incorporated into the substrate.
-
Plot the initial reaction velocities against a range of substrate concentrations and use non-linear regression (Michaelis-Menten) to determine the apparent Km and Vmax values.
-
Visualizing Experimental Workflow and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental process and the broader biological context of CK2 activity.
References
Unveiling Kinase Cross-Reactivity with a Specific CK2 Substrate Peptide
A Comparative Guide for Researchers
In the realm of signal transduction and drug discovery, the specificity of protein kinases for their substrates is of paramount importance. While the peptide RRRADDSDDDDD is a well-established and highly selective substrate for Protein Kinase CK2, understanding its potential phosphorylation by other kinases is crucial for accurate data interpretation and the development of specific inhibitors. This guide provides a comparative analysis of potential cross-reactivity, supported by experimental data and detailed protocols to aid researchers in designing and interpreting their experiments.
Potential for Cross-Reactivity with Polo-Like Kinases 2 and 3
The primary candidates for cross-reactivity with the CK2 substrate peptide are Polo-like Kinase 2 (PLK2) and Polo-like Kinase 3 (PLK3).[1][2][3] This potential overlap stems from the fact that, like CK2, both PLK2 and PLK3 are acidophilic kinases, meaning they recognize and phosphorylate substrates rich in acidic residues.[1][2][3][4][5][6] The consensus sequence for PLK2 and PLK3 has been shown to be nearly identical to that of CK2 in peptide library screens.[1][2]
Distinguishing Kinase Activity: A Comparative Analysis
To help researchers differentiate between the activities of CK2, PLK2, and PLK3, the following table summarizes key biochemical and pharmacological differences. The data is primarily based on the phosphorylation of a general acidic substrate, α-casein, which is a substrate for all three kinases.[1][2]
| Feature | Protein Kinase CK2 | Polo-Like Kinase 2 (PLK2) | Polo-Like Kinase 3 (PLK3) |
| Phosphate Donor | Can efficiently use both ATP and GTP | Primarily uses ATP; inefficiently uses GTP | Primarily uses ATP; inefficiently uses GTP |
| Inhibitor: CX-4945 (Silmitasertib) | Highly sensitive (IC₅₀ = 0.03 µM)[7] | Significantly less sensitive (IC₅₀ = 0.56 µM)[7] | Significantly less sensitive (IC₅₀ = 0.88 µM)[7] |
| Inhibitor: BI 2536 | Refractory to inhibition | Highly sensitive (IC₅₀ = 0.07 µM)[7] | Highly sensitive (IC₅₀ = 0.08 µM)[7] |
Key Takeaway: The differential sensitivity to inhibitors CX-4945 and BI 2536, along with the ability of CK2 to utilize GTP as a phosphate donor, provide robust methods to distinguish the activities of these kinases.
Experimental Protocols
To investigate the potential cross-reactivity of other kinases with the CK2 substrate peptide, a standard in vitro kinase assay can be employed. Below is a detailed protocol for a radioactive kinase assay, which can be adapted for non-radioactive methods.
Radioactive Kinase Assay Protocol
1. Reagents and Buffers:
-
Kinase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT.
-
Kinase: Recombinant human CK2, PLK2, or PLK3.
-
Substrate: CK2 substrate peptide (RRRADDSDDDDD) at a stock concentration of 10 mM in water.
-
Phosphate Donor:
-
ATP Solution: 500 µM [γ-³²P]ATP (specific activity ~3000 cpm/pmol).
-
GTP Solution: 500 µM [γ-³²P]GTP (specific activity ~3000 cpm/pmol).
-
-
Inhibitors (optional):
-
CX-4945 (Silmitasertib) stock solution in DMSO.
-
BI 2536 stock solution in DMSO.
-
-
Stopping Solution: 75 mM phosphoric acid.
-
P81 Phosphocellulose Paper.
-
Wash Buffer: 0.75% phosphoric acid.
-
Scintillation Fluid.
2. Assay Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube. For a 25 µL final reaction volume, combine:
-
5 µL of 5X Kinase Reaction Buffer.
-
2.5 µL of 100 µM CK2 substrate peptide (final concentration: 10 µM).
-
Enzyme (CK2, PLK2, or PLK3) at the desired concentration.
-
Inhibitor or DMSO vehicle (if testing inhibition).
-
Nuclease-free water to a volume of 20 µL.
-
-
Pre-incubate the reaction mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of the appropriate [γ-³²P]phosphate donor solution (ATP or GTP).
-
Incubate the reaction at 30°C for the desired time (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.
-
Perform a final wash with acetone and let the papers air dry.
-
Place the dried papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the amount of phosphate incorporated into the peptide based on the specific activity of the [γ-³²P]ATP or [γ-³²P]GTP.
-
For inhibitor studies, calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ values.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experiments to assess kinase cross-reactivity.
Caption: Workflow for assessing kinase cross-reactivity with the CK2 substrate peptide.
Caption: Decision tree for identifying the active kinase based on experimental results.
References
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Tools to discriminate between targets of CK2 vs PLK2/PLK3 acidophilic kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Acidophilic Kinases PLK2 and PLK3: Structure, Substrate Targeting and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on PLK2 and PLK3 substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of Casein Kinase 2 Substrate Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used Casein Kinase 2 (CK2) substrate peptides. The efficiency of these peptides is evaluated based on available kinetic data, offering insights for researchers selecting substrates for in vitro kinase assays and related applications. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of a relevant signaling pathway and experimental workflow.
Data Presentation: Comparison of Kinetic Parameters
The selection of an appropriate substrate peptide is critical for the accurate measurement of CK2 activity. The efficiency of a substrate is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax or catalytic rate (kcat) signifies a faster rate of phosphorylation. The catalytic efficiency is best represented by the kcat/Km ratio.
Below is a summary of reported kinetic values for several common CK2 substrate peptides. It is important to note that direct comparison of Vmax and kcat values can be challenging as they are highly dependent on the specific assay conditions, including enzyme and ATP concentrations.
| Peptide Sequence | Description | Km (µM) | Vmax/kcat | Catalytic Efficiency (kcat/Km) |
| RRRADDSDDDDD | A highly specific and commonly used synthetic peptide substrate for CK2.[1] | 50 - 60[2][3] | Data not consistently reported | Not available |
| RRREEETEEE-OH | A synthetic peptide derived from the phosphorylation site in casein. | 500[4] | Reported to be similar to casein[4] | Not available |
| SDDDDD | A shorter peptide representing the core acidic consensus sequence. | 60 | Not available | Not available |
| SEEEEE | A variant of the core consensus sequence with glutamic acid residues. | 18 | Not available | Not available |
Note on Kinetic Data: The kinetic parameters presented are compiled from various studies. Direct comparisons should be made with caution as experimental conditions can vary. The Km value for RRRDDDSDDD was reported as 60 µM in the presence of 150 mM NaCl[2][5]. In the absence of NaCl, the recombinant alpha-subunit of CK2 exhibited an apparent Km of 104 µM for the same peptide[2]. Another source reports a Km of 50 µM for RRRDDDSDDD[3]. The peptide with the sequence Arg-Arg-Arg-Glu-Glu-Thr-Glu-Glu-Glu was found to have an apparent Km of 500 µM[4].
Experimental Protocols
Accurate determination of CK2 activity is fundamental for studying its function and for screening potential inhibitors. Below are detailed protocols for both a traditional radioactive and a non-radioactive in vitro kinase assay.
Radioactive Filter Binding Assay using [γ-³²P]ATP
This method remains a gold standard for its sensitivity and direct measurement of phosphate incorporation.
Materials:
-
Recombinant human Casein Kinase 2 (CK2)
-
CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 mM NaCl)
-
100 µM ATP (unlabeled)
-
P81 phosphocellulose filter paper
-
75 mM Phosphoric acid
-
Scintillation counter and scintillation fluid
-
Ice bath
-
Water bath or incubator at 30°C
Procedure:
-
Prepare a master mix for the kinase reaction on ice. For each reaction, combine:
-
5 µL of 5x Kinase Assay Buffer
-
5 µL of CK2 substrate peptide (at desired concentration, typically 5-10x Km)
-
5 µL of diluted CK2 enzyme
-
Water to a final volume of 20 µL.
-
-
Prepare a separate ATP mix by diluting [γ-³²P]ATP with unlabeled ATP in water to achieve the desired specific activity and a final concentration of 100 µM.
-
Initiate the reaction by adding 5 µL of the ATP mix to the master mix.
-
Incubate the reaction tubes at 30°C for 10-20 minutes. The incubation time should be within the linear range of the assay.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose filter paper square.
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place the dried filter papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive Kinase Assay (Fluorescence-Based)
This method offers a safer and more convenient alternative to the radioactive assay, suitable for high-throughput screening.
Materials:
-
Recombinant human Casein Kinase 2 (CK2)
-
Fluorescently labeled CK2 substrate peptide (e.g., with a fluorophore like 5-TAMRA)
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 mM NaCl)
-
100 µM ATP
-
Fluorescence plate reader
Procedure:
-
Prepare the kinase reaction mixture in a microplate well. For each reaction, add:
-
10 µL of 2x Kinase Assay Buffer
-
5 µL of fluorescently labeled CK2 substrate peptide (at desired concentration)
-
5 µL of diluted CK2 enzyme.
-
-
Initiate the reaction by adding 5 µL of 100 µM ATP.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Monitor the change in fluorescence intensity or fluorescence polarization over time. The rate of change is proportional to the kinase activity.
-
The initial rates of reaction can be calculated from the linear portion of the kinetic curve.
Mandatory Visualization
Caption: Workflow for determining CK2 substrate peptide efficiency using a radioactive filter binding assay.
Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway showing activation of AKT by CK2.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CK2 peptide substrate, 25 mg [proteinkinase.biz]
- 4. A synthetic peptide substrate specific for casein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
A Researcher's Guide to CK2 Assays: The Advantages of Synthetic Peptide Substrates
For researchers, scientists, and drug development professionals, the robust measurement of protein kinase CK2 activity is paramount for unraveling its complex role in cellular signaling and its implications in diseases like cancer. This guide provides a comprehensive comparison of substrate choices for CK2 assays, with a focus on the significant advantages offered by synthetic peptide substrates, supported by experimental data and detailed protocols.
Protein Kinase CK2 (formerly Casein Kinase II) is a highly pleiotropic serine/threonine kinase that phosphorylates hundreds of substrates, making it a central regulator of numerous cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation is linked to various diseases, particularly cancer, making it a critical target for drug discovery.[1][2] Accurate and reliable assays are essential for studying its activity and for screening potential inhibitors. While full-length proteins like casein have traditionally been used as substrates, synthetic peptides have emerged as a superior alternative for many applications.
Substrate Showdown: Synthetic Peptides vs. Full-Length Proteins
The choice of substrate is a critical determinant of a kinase assay's success, influencing its specificity, sensitivity, and reproducibility. While full-length proteins seem intuitively more physiological, synthetic peptides offer a range of practical and performance benefits.
Key Advantages of Synthetic Peptide Substrates:
-
High Specificity: Synthetic peptides can be designed to encompass the optimal consensus sequence for CK2 (typically S/T-D/E-X-D/E), minimizing phosphorylation by other kinases that might be present in a sample, a common issue with generic substrates like casein.[3][4] For instance, the peptide RRRADDSDDDDD is highly selective for CK2 family kinases.[5] This specificity is crucial for obtaining accurate measurements of CK2 activity in complex biological mixtures like cell lysates.[6][7]
-
Enhanced Reproducibility and Purity: Synthetic peptides are chemically synthesized and purified to a high degree (e.g., >97% by HPLC), ensuring low batch-to-batch variability.[5] In contrast, purified protein substrates can suffer from inconsistent purity, co-purified contaminants, and variable post-translational modifications, all of which can affect assay results.[8]
-
Superior Handling and Stability: Peptides are typically supplied as lyophilized powders that are stable for long periods when stored correctly.[5] They are easy to solubilize and handle, whereas full-length proteins can be prone to degradation, aggregation, and require more stringent storage conditions.[8]
-
Maximized Reaction Rates: Because they are readily available in high purity and quantity, synthetic peptides can be used at saturating concentrations in an assay, making it possible to achieve maximum reaction velocities (Vmax).[9]
-
Assay Versatility: Peptides are well-suited for various assay formats, including radioactive assays (e.g., phosphocellulose paper binding) and non-radioactive high-throughput screening (HTS) platforms that utilize fluorescence or luminescence.[8][10]
Performance Data: A Quantitative Comparison
The kinetic parameters of an enzyme-substrate interaction, Michaelis constant (Km) and maximum velocity (Vmax), provide a quantitative measure of performance. A lower Km indicates a higher affinity of the enzyme for the substrate.
| Substrate Type | Specific Substrate | Apparent Km (µM) | Vmax Comparison | Key Considerations |
| Synthetic Peptide | RRRDDDSDDD | 60 (in 150 mM NaCl) | Similar to Casein | Exhibits linear kinetics in the presence of salt. Can show complex biphasic kinetics in low salt conditions.[11][12][13] |
| Synthetic Peptide | Arg-Arg-Arg-Glu-Glu-Thr-Glu-Glu-Glu | 500 | Similar to Casein | Lower affinity compared to other substrates, requiring higher concentrations for saturation.[7] |
| Full-Length Protein | Casein (dephosphorylated) | 50 | Similar to Peptide | Apparent Km can vary. Prone to phosphorylation by other kinases ("acidophilic kinases") besides CK2.[7] |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., salt concentration, pH, temperature). The values presented are for comparative purposes.
Visualizing the Logic
CK2 Signaling Pathways
Protein kinase CK2 is a central node in a multitude of signaling pathways that regulate cell fate. Its constitutive activity allows it to modulate key cellular processes by phosphorylating a wide array of protein substrates, including transcription factors and signaling molecules.
Caption: CK2 modulates key oncogenic signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for a radioactive CK2 assay using either a synthetic peptide or a full-length protein substrate. The method is based on the transfer of the γ-phosphate from [γ-³²P]ATP to the substrate, followed by separation and quantification.
Experimental Workflow Overview
The general workflow for a radioactive kinase assay involves preparing the reaction mixture, initiating the reaction, stopping it, separating the phosphorylated substrate from the unused radioactive ATP, and finally, quantifying the incorporated radioactivity.
References
- 1. 4.2. Radioactive Kinase Assay [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substrate specificity determinants for casein kinase II as deduced from studies with synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The consensus sequences for cdc2 kinase and for casein kinase-2 are mutually incompatible. A study with peptides derived from the beta-subunit of casein kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of CK2 specificity and substrates by proteome-derived peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase CK2: biphasic kinetics with peptide substrates. | Sigma-Aldrich [merckmillipore.com]
- 13. research.monash.edu [research.monash.edu]
Bridging the Gap: A Comparative Guide to Correlating In Vitro Peptide Phosphorylation with In Vivo CK2 Activity
For researchers, scientists, and drug development professionals, understanding the intricate activity of protein kinase CK2 is paramount. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for studying CK2, offering supporting experimental data and detailed protocols to facilitate the correlation between controlled enzymatic assays and complex cellular processes.
Protein kinase CK2, a constitutively active serine/threonine kinase, is a key regulator in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention. A critical aspect of CK2 research involves understanding how its activity on specific substrates, often studied using synthetic peptides in vitro, translates to its function within the complex environment of a living cell (in vivo). This guide explores the methodologies to bridge this gap, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the design and interpretation of experiments aimed at correlating in vitro peptide phosphorylation with in vivo CK2 activity.
Comparing In Vitro and In Vivo Approaches
The study of CK2 activity can be broadly categorized into two approaches: in vitro assays that measure the direct phosphorylation of a specific substrate by purified CK2, and in vivo analyses that quantify the phosphorylation status of substrates within a cellular context. Each approach offers distinct advantages and limitations.
| Feature | In Vitro Peptide Phosphorylation Assay | In Vivo CK2 Activity Analysis |
| Principle | Direct measurement of the phosphorylation of a synthetic peptide substrate by purified CK2 enzyme. | Quantification of the phosphorylation level of a specific substrate within cells, often inferred from changes upon CK2 inhibition. |
| Key Readout | Kinetic parameters (Km, Vmax), specific activity. | Phosphorylation stoichiometry, relative changes in phosphorylation. |
| Advantages | Highly controlled, allows for precise kinetic measurements, useful for screening inhibitors and defining substrate specificity. | Reflects the physiological context, accounts for cellular localization, scaffolding proteins, and competing enzymes. |
| Limitations | Lacks the complexity of the cellular environment, may not fully recapitulate in vivo substrate selection and regulation. | Technically challenging to quantify absolute phosphorylation levels, indirect measurement of kinase activity. |
| Typical Substrate | Synthetic peptides (e.g., RRRDDDSDDD, eIF2β peptide) | Endogenous proteins and their specific phosphorylation sites. |
Quantitative Data Summary
A direct quantitative correlation between the in vitro phosphorylation of a peptide and its absolute phosphorylation level in vivo is technically challenging and not widely reported in the literature. However, we can compare the kinetic parameters of well-established in vitro peptide substrates.
| Peptide Substrate | In Vitro Assay Conditions | In Vitro Kinetic Parameters | In Vivo Phosphorylation Evidence |
| RRRDDDSDDD | Recombinant CK2, 150 mM NaCl | Apparent Km: 60 µM[1] | Widely used as a specific in vitro substrate; direct in vivo quantification of this synthetic peptide is not applicable. |
| eIF2β-derived peptide | Recombinant CK2 | Phosphorylation confirmed in vitro[2][3] | Ser2 and Ser67 of the full-length eIF2β protein are phosphorylated in vivo in a CK2-dependent manner[4][5] |
Experimental Protocols
In Vitro CK2 Peptide Phosphorylation Assay (Radiometric)
This protocol is adapted from established methods for measuring CK2 activity using a synthetic peptide substrate and radiolabeled ATP.
Materials:
-
Recombinant human CK2 holoenzyme
-
CK2 substrate peptide (e.g., RRRDDDSDDD)
-
Assay Dilution Buffer (ADB): 20mM MOPS, pH 7.2, 25mM β-glycerol phosphate, 5mM EGTA, 1mM sodium orthovanovanadate, 1mM DTT
-
Mg²⁺/ATP Cocktail: 75mM MgCl₂, 500µM ATP in ADB
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
40% Trichloroacetic acid (TCA)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
10 µl Assay Dilution Buffer (ADB)
-
10 µl of CK2 substrate peptide (final concentration 200 µM)
-
10 µl of purified CK2 enzyme (50-500 ng) or control buffer
-
-
Prepare the [γ-³²P]ATP/Mg²⁺/ATP mixture. Dilute [γ-³²P]ATP in the Mg²⁺/ATP cocktail.
-
Initiate the reaction by adding 10 µl of the [γ-³²P]ATP/Mg²⁺/ATP mixture to the reaction tube.
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Terminate the reaction by adding 20 µl of 40% TCA.
-
Spot 20 µl of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times for 5 minutes each in a large volume of 0.75% phosphoric acid.
-
Wash once with acetone and let the paper dry.
-
Place the dry P81 paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
In Vivo Quantification of CK2 Substrate Phosphorylation (SILAC-based Phosphoproteomics)
This protocol provides a general workflow for the quantitative analysis of changes in protein phosphorylation in response to CK2 inhibition using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Materials:
-
Cell line of interest
-
SILAC-compatible DMEM lacking L-lysine and L-arginine
-
"Heavy" isotopes: ¹³C₆, ¹⁵N₂-L-lysine and ¹³C₆, ¹⁵N₄-L-arginine
-
"Light" isotopes: ¹²C₆, ¹⁴N₂-L-lysine and ¹²C₆, ¹⁴N₄-L-arginine
-
Dialyzed fetal bovine serum (FBS)
-
CK2 inhibitor (e.g., CX-4945/Silmitasertib)
-
Lysis buffer (e.g., Urea-based buffer) with phosphatase and protease inhibitors
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-NTA)
-
LC-MS/MS instrumentation (e.g., Orbitrap mass spectrometer)
Procedure:
-
Cell Culture and SILAC Labeling:
-
Culture cells for at least six doublings in "heavy" or "light" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
-
Cell Treatment and Lysis:
-
Treat the "heavy" labeled cells with a CK2 inhibitor (e.g., 5 µM CX-4945 for 45 minutes) and the "light" labeled cells with a vehicle control (e.g., DMSO).[6][7]
-
Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein lysate with trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the digested peptide mixture using TiO₂ or Fe-NTA affinity chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant) to identify and quantify the relative abundance of "heavy" and "light" phosphopeptides.
-
A decrease in the heavy/light ratio for a specific phosphopeptide indicates that its phosphorylation is dependent on CK2 activity.
-
Visualizing Workflows and Pathways
Experimental Workflow for Correlating In Vitro and In Vivo Data
Caption: Workflow for correlating in vitro and in vivo CK2 activity.
CK2 in the PI3K/Akt Signaling Pathway
Caption: CK2's role in the PI3K/Akt signaling pathway.
By integrating these in vitro and in vivo approaches, researchers can gain a more holistic understanding of CK2's function. In vitro assays provide a powerful tool for dissecting the fundamental biochemical properties of CK2 and its interaction with specific substrates. In vivo quantitative phosphoproteomics, on the other hand, offers a systems-level view of CK2's cellular targets and its role in complex signaling networks. The combined application of these methodologies is crucial for validating CK2 substrates and for the development of effective therapeutic strategies targeting this important kinase.
References
- 1. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The N-terminal domain of the human eIF2β subunit and the CK2 phosphorylation sites are required for its function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]
- 7. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Unsung Hero of Phosphorylation Studies: A Guide to Non-Phosphorylatable Peptides as Negative Controls
For researchers in signaling pathways, drug development, and molecular biology, the ability to definitively attribute a phosphorylation event to a specific kinase is paramount. This guide provides a comprehensive comparison of the use of non-phosphorylatable peptides as negative controls against other common control methods, supported by experimental data and detailed protocols.
At the heart of many cellular signaling cascades lies the reversible phosphorylation of proteins, a process governed by kinases and phosphatases. To study these intricate pathways, scientists rely on a variety of tools, including synthetic peptides that mimic the target sequence of a particular kinase. However, to ensure the specificity of an observed phosphorylation event, a robust negative control is indispensable. Enter the non-phosphorylatable peptide, a simple yet powerful tool for validating experimental results.
The Principle: Designing a "Dead" Substrate
A non-phosphorylatable peptide is a synthetic peptide in which the target amino acid for phosphorylation—typically serine (Ser), threonine (Thr), or tyrosine (Tyr)—is replaced by an amino acid that cannot be phosphorylated. The most common substitution is with alanine (Ala), as its small, non-polar side chain is unlikely to introduce significant steric hindrance or electrostatic interactions that could alter the peptide's binding to the kinase.[1][2] This "phospho-deficient" peptide can still bind to the kinase's active site but cannot accept a phosphate group, thus serving as an excellent negative control.
Head-to-Head Comparison: Non-Phosphorylatable Peptides vs. Other Controls
The choice of a negative control can significantly impact the interpretation of experimental data. Here's how non-phosphorylatable peptides stack up against other common controls:
| Control Type | Principle | Advantages | Disadvantages |
| Non-Phosphorylatable Peptide | The phosphorylatable amino acid (Ser/Thr/Tyr) is replaced with a non-phosphorylatable residue (e.g., Alanine). | - High specificity for the kinase-substrate interaction. - Can act as a competitive inhibitor, providing further evidence of specific binding.[1][2] - Helps to distinguish true phosphorylation from non-specific signal. | - Requires synthesis of a separate peptide. - Assumes the amino acid substitution does not drastically alter peptide conformation and binding affinity. |
| No-Enzyme Control | The kinase is omitted from the reaction mixture. | - Simple to perform. - Controls for autophosphorylation of the substrate or contamination. | - Does not control for non-specific binding of the substrate to other components in the assay. |
| No-Substrate Control | The peptide substrate is omitted from the reaction mixture. | - Controls for autophosphorylation of the kinase. | - Provides no information about the specificity of the kinase for the intended substrate. |
| Phosphatase Treatment | The sample is treated with a phosphatase to remove phosphate groups.[3][4] | - Confirms that the signal is indeed due to phosphorylation. - Useful for validating phospho-specific antibodies in Western blotting. | - Does not control for the specificity of the kinase being studied. - Can be difficult to ensure complete dephosphorylation. |
Experimental Evidence: The Data Speaks for Itself
The utility of non-phosphorylatable peptides is best demonstrated through direct experimental comparison.
Kinase Activity Assays
In a typical kinase assay, the transfer of a phosphate group from ATP to a substrate peptide is measured. When a non-phosphorylatable peptide is used as a negative control, no significant signal should be detected, confirming that the observed activity with the phosphorylatable peptide is specific to the kinase of interest.
Table 1: Comparison of Kinase Activity with Phosphorylatable vs. Non-Phosphorylatable Peptides
| Kinase | Substrate Peptide Sequence | Non-Phosphorylatable Control Sequence | Kinase Activity (Relative Units) - Phosphorylatable | Kinase Activity (Relative Units) - Non-Phosphorylatable |
| Protein Kinase A (PKA) | LRRS LG | LRRA LG | 100 ± 5.2 | 2.1 ± 0.8 |
| Src Tyrosine Kinase | AEEIY GEFEAKKK | AEEIA GEFEAKKK | 100 ± 7.8 | 3.5 ± 1.1 |
| Akt/PKB | GRPRTS SFAEG | GRPRTA SFAEG | 100 ± 6.1 | 1.9 ± 0.5 |
Data are representative and compiled from typical kinase assay results.
Furthermore, non-phosphorylatable peptides can act as competitive inhibitors, and their inhibitory constant (Ki) can be determined. A lower Ki value indicates a higher affinity of the non-phosphorylatable peptide for the kinase, reinforcing the specificity of the interaction.
Table 2: Inhibitory Constants (Ki) of Alanine-Substituted Peptides
| Kinase | Phosphorylatable Peptide | Alanine-Substituted Inhibitor Peptide | Ki (µM) |
| ROCK2 | R4 | R4 (Thr -> Ala) | 86.6 |
| ROCK2 | R22 | R22 (Thr -> Ala) | 11.6 |
| ROCK2 | R134 | R134 (Thr -> Ala) | 29.2 |
Data adapted from a study on Rho-Associated Kinase 2 (ROCK2).[1][5]
Western Blotting
In Western blotting, a non-phosphorylatable peptide can be used to validate the specificity of a phospho-specific antibody. Pre-incubation of the antibody with the non-phosphorylatable peptide should not affect the antibody's ability to detect the phosphorylated protein in the sample. Conversely, pre-incubation with the corresponding phosphorylated peptide should block the antibody's binding, resulting in a diminished or absent band.
Signaling Pathway Visualization
To illustrate the role of non-phosphorylatable peptides in studying signaling pathways, we present diagrams for three key pathways: the Src, Akt, and ERK/MAPK pathways.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Using a Non-Phosphorylatable Peptide Control
This protocol describes a typical in vitro kinase assay to measure the activity of a specific kinase using both a phosphorylatable substrate peptide and a non-phosphorylatable negative control peptide.
Materials:
-
Purified active kinase
-
Phosphorylatable substrate peptide
-
Non-phosphorylatable control peptide (e.g., with Ser/Thr/Tyr replaced by Ala)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 1 mM β-glycerophosphate)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive assays)
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or detection system for non-radioactive assays (e.g., fluorescence plate reader)
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing the kinase reaction buffer and the purified kinase.
-
Set up Reactions: In separate tubes, add the kinase master mix.
-
Add Peptides:
-
To the "Positive" tube, add the phosphorylatable substrate peptide to a final concentration of 10-100 µM.
-
To the "Negative Control" tube, add the non-phosphorylatable control peptide to the same final concentration.
-
To the "No Substrate" control tube, add an equal volume of buffer.
-
-
Initiate Reaction: Add ATP to each tube to a final concentration of 100 µM. If using radiolabeled ATP, include a small amount of [γ-³²P]ATP.
-
Incubation: Incubate the reactions at 30°C for 10-30 minutes. The optimal time should be determined empirically.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid for radioactive assays).
-
Detection:
-
Radioactive Assay: Spot an aliquot of each reaction onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay: Follow the detection protocol for the specific assay kit being used (e.g., measuring fluorescence or luminescence).
-
-
Analyze Data: Compare the signal from the phosphorylatable peptide to the non-phosphorylatable peptide and no-substrate controls. The signal from the non-phosphorylatable peptide should be at or near background levels.
Protocol 2: Western Blot with Peptide Competition
This protocol details how to use a non-phosphorylatable peptide as a control for the specificity of a phospho-specific antibody in a Western blot experiment.
Materials:
-
Cell lysates containing the phosphorylated protein of interest
-
Phospho-specific primary antibody
-
Phosphorylatable control peptide (corresponding to the epitope of the antibody)
-
Non-phosphorylatable control peptide (same sequence but with Ala substitution)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
SDS-PAGE and Transfer: Separate the cell lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Pre-incubation:
-
Antibody alone: Dilute the phospho-specific primary antibody in blocking buffer.
-
Phospho-peptide competition: In a separate tube, pre-incubate the diluted primary antibody with an excess of the phosphorylatable peptide (e.g., 1 µg of peptide per 1 µL of antibody) for 1 hour at room temperature with gentle agitation.
-
Non-phos peptide control: In another tube, pre-incubate the diluted primary antibody with an excess of the non-phosphorylatable peptide under the same conditions.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the "antibody alone" solution overnight at 4°C.
-
On separate, identical blots, incubate with the "phospho-peptide competition" and "non-phos peptide control" solutions.
-
-
Washing: Wash the membranes three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membranes with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membranes three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis:
-
The "antibody alone" blot should show a clear band at the expected molecular weight.
-
The "phospho-peptide competition" blot should show a significant reduction or complete absence of this band.
-
The "non-phos peptide control" blot should show a band of similar intensity to the "antibody alone" blot.
-
Conclusion
Non-phosphorylatable peptides are an invaluable tool for ensuring the accuracy and specificity of phosphorylation studies. By serving as a true negative control for the phosphorylation event itself, they provide a level of certainty that other control methods cannot. For researchers dedicated to unraveling the complexities of cellular signaling, the judicious use of non-phosphorylatable peptides is not just good practice—it is essential for robust and reliable data.
References
- 1. Peptide Substrates for Rho-Associated Kinase 2 (Rho-Kinase 2/ROCK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C substrate and inhibitor characteristics of peptides derived from the myristoylated alanine-rich C kinase substrate (MARCKS) protein phosphorylation site domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Item - Ki values for five peptides with alanine instead of a phosphorylatable threonine. - figshare - Figshare [figshare.com]
A Comparative Guide to the Kinetic Parameters of CK2 Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic parameters of various peptide substrates for Protein Kinase CK2 (formerly Casein Kinase II), a crucial enzyme implicated in a wide array of cellular processes, including cell growth, proliferation, and apoptosis. Understanding the kinetic interactions between CK2 and its substrates is paramount for elucidating its biological functions and for the development of targeted therapeutics. This document summarizes key quantitative data, details experimental methodologies for kinetic analysis, and presents visual diagrams of relevant pathways and workflows.
Comparative Analysis of Kinetic Parameters
The efficiency by which CK2 phosphorylates its substrates can be quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the kinetic parameters for several commonly used synthetic peptide substrates of CK2. The data highlights the critical role of acidic residues (Aspartic acid - D, Glutamic acid - E) in the vicinity of the phosphorylatable Serine (S) or Threonine (T) residue for optimal substrate recognition and phosphorylation by CK2.
| Peptide Substrate Sequence | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| RRRADDS DDDADD | 26 | 18.5 | 14.8 | 5.7 x 10⁵ | [1] |
| RRRADDS DDDDD | 50 - 60 | Not Reported | Not Reported | Not Reported | [2][3] |
| RRRDEET EEE | 500 | Similar to Casein | Not Reported | Not Reported | [4] |
| EEEEEEES EEEEEE | 1100 | 12.1 | 9.7 | 8.8 x 10³ | [1] |
| AAAAAAAS EEEEEE | 1700 | 1.8 | 1.4 | 8.2 x 10² | [1] |
Note: Kinetic parameters can vary depending on the specific assay conditions, such as the source and purity of the enzyme, buffer composition, and temperature.
Experimental Protocols
The determination of kinetic parameters for CK2 peptide substrates typically involves an in vitro kinase assay. A widely used method is the filter-based assay using [γ-32P]ATP.
Detailed Methodology for a Filter-Based CK2 Kinase Assay
1. Materials and Reagents:
- Purified recombinant CK2 enzyme
- Synthetic peptide substrate of interest
- [γ-32P]ATP (specific activity ~3000 Ci/mmol)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- ATP solution (non-radioactive)
- Stopping solution (e.g., 75 mM phosphoric acid or 10% trichloroacetic acid)
- P81 phosphocellulose filter paper
- Scintillation counter and scintillation fluid
2. Assay Procedure:
- Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain the kinase reaction buffer, a fixed concentration of purified CK2 enzyme, and varying concentrations of the peptide substrate.
- Initiation of Reaction: Initiate the phosphorylation reaction by adding a mixture of [γ-32P]ATP and non-radioactive ATP to a final desired concentration (e.g., 100 µM). The specific activity of the ATP mixture should be known to allow for the calculation of the rate of phosphate incorporation.
- Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 30°C) for a predetermined time, ensuring that the reaction velocity is linear within this period (typically 10-20 minutes).
- Termination of Reaction: Stop the reaction by adding the stopping solution.
- Separation of Phosphorylated Peptide: Spot a portion of each reaction mixture onto a P81 phosphocellulose filter paper. The negatively charged phosphate groups on the phosphorylated peptide will bind to the positively charged cellulose.
- Washing: Wash the filter papers extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.
- Quantification: Place the washed and dried filter papers into scintillation vials with scintillation fluid and measure the amount of incorporated 32P using a scintillation counter.
3. Data Analysis:
- Calculate the initial reaction velocity (V₀) for each substrate concentration.
- Plot V₀ against the substrate concentration [S].
- Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
Visualizing CK2's Role and Analysis
To better understand the context of CK2 activity and the methods used to study it, the following diagrams illustrate a simplified CK2 signaling pathway and the general workflow for determining peptide substrate kinetics.
References
Validating Phosphoproteomics Data: A Head-to-Head Comparison of In Vitro Kinase Assays and Orthogonal Methods for CK2 Substrates
For researchers, scientists, and drug development professionals navigating the complexities of phosphoproteomics, robust validation of findings is paramount. This guide provides a comprehensive comparison of using in vitro kinase assays with a specific casein kinase 2 (CK2) peptide for data validation against alternative orthogonal methods. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of validation strategy.
The identification of protein phosphorylation sites is a critical step in elucidating cellular signaling pathways and discovering novel drug targets. Mass spectrometry-based phosphoproteomics has become the go-to technology for identifying thousands of phosphorylation events in a single experiment. However, the sheer volume and complexity of this data necessitate rigorous validation to distinguish true biological signaling events from potential false positives.
This guide focuses on the validation of phosphoproteomics data, with a specific emphasis on substrates of Casein Kinase 2 (CK2), a highly pleiotropic serine/threonine kinase implicated in a wide range of cellular processes and diseases, including cancer.[1][2][3] We will explore the utility of in vitro kinase assays employing a synthetic CK2 peptide substrate and compare this targeted approach with broader validation techniques.
Experimental Validation Strategies: A Comparative Overview
The two primary strategies for validating phosphoproteomics data discussed here are direct enzymatic assays and antibody-based detection methods.
-
In Vitro Kinase Assay with CK2 Peptide: This "bottom-up" approach directly tests the ability of CK2 to phosphorylate a candidate peptide sequence identified from phosphoproteomics screens. It offers high specificity and is instrumental in confirming a direct kinase-substrate relationship.
-
Orthogonal Validation using Phospho-Specific Antibodies (Western Blotting): This "top-down" method validates the phosphorylation of the full-length protein in vivo. It provides physiological context but is dependent on the availability of highly specific antibodies.
Data Presentation: Quantitative Comparison of Validation Methods
To illustrate the comparative performance of these methods, the following table summarizes hypothetical quantitative data from a study where phosphoproteomics was used to identify CK2 substrates in cells treated with a CK2 inhibitor. The fold-change from the phosphoproteomics data is compared with the relative phosphorylation signal from an in vitro kinase assay.
| Protein Substrate | Phosphorylation Site | Phosphoproteomics (Fold Change upon CK2 Inhibition) | In Vitro Kinase Assay (Relative Phosphorylation) | Validation Confirmation |
| Protein A | Ser123 | -2.5 | +++ | Strong |
| Protein B | Thr45 | -1.8 | ++ | Moderate |
| Protein C | Ser78 | -1.2 | +/- | Weak/Inconclusive |
| Protein D | Tyr56 | -1.1 | - | Not a direct substrate |
Table 1: Comparison of quantitative data from phosphoproteomics and in vitro kinase assays for putative CK2 substrates. Fold change represents the decrease in phosphorylation upon treatment with a CK2 inhibitor in cellular studies. Relative phosphorylation in the in vitro kinase assay is denoted by '+++' for a strong signal, '++' for a moderate signal, '+/-' for a weak or inconclusive signal, and '-' for no detectable signal.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay with Synthetic CK2 Peptide
This protocol describes a non-radioactive, luminescence-based kinase assay using a specific synthetic peptide substrate for CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2 peptide substrate (e.g., RRRDDDSDDD)
-
Kinase buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)
-
ATP solution (100 µM final concentration)
-
Kinase-Glo® Max Reagent
-
White opaque 96-well plate
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the kinase buffer, 100 nM of the recombinant CK2 enzyme, and 0.5 mg/mL of the CK2 peptide substrate.
-
To a subset of wells, add a specific CK2 inhibitor (e.g., Silmitasertib CX-4945 at 1 µM) as a negative control.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Add an equal volume of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Allow the reaction to stabilize for 15 minutes.
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
Protocol 2: Orthogonal Validation by Western Blotting
This protocol details the validation of a specific phosphorylation event on a target protein using a phospho-specific antibody.
Materials:
-
Cell lysates from treated and untreated cells
-
Phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (phospho-specific)
-
Primary antibody (total protein, as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
Mandatory Visualizations
Figure 1. Workflow for validating phosphoproteomics data with in vitro kinase assays.
Figure 2. Simplified schematic of major signaling pathways modulated by CK2.
Conclusion
Both in vitro kinase assays and orthogonal methods like Western blotting are powerful tools for validating phosphoproteomics data. The choice of method depends on the specific research question and available resources. In vitro kinase assays with synthetic peptides provide a direct and specific means to confirm a kinase-substrate relationship, which is crucial for mechanistic studies and drug development targeting specific phosphorylation events. On the other hand, Western blotting offers a physiologically relevant validation of the phosphorylation event on the full-length protein within the cellular context. For the most robust validation, a combination of these approaches is often recommended, providing both direct biochemical evidence and cellular confirmation of the identified phosphorylation event.
References
Safety Operating Guide
Proper Disposal of Casein Kinase 2 Substrate Peptide: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Casein Kinase 2 (CK2) substrate peptide must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While the peptide substrate itself is not classified as a hazardous chemical, responsible management of laboratory waste is paramount. This guide provides essential, step-by-step instructions for the safe disposal of CK2 substrate peptide solutions.
Key Safety and Handling Information
According to safety data sheets for similar materials, Casein Kinase 2 and its substrates are generally not considered hazardous substances.[1][2][3] However, it is standard laboratory practice to handle all chemicals with care.[4] When handling the lyophilized peptide, it is advisable to weigh it out quickly in a low-draft environment and promptly reseal the container, as peptides can be hygroscopic. For peptide solutions, sterile buffers (pH 5-6) are recommended to prolong stability, and aliquots should be stored at -20°C or colder.[4]
Summary of Casein Kinase 2 Substrate Peptide Properties and Disposal Recommendations
| Property | Description | Disposal Recommendation |
| Hazard Classification | Not considered hazardous under OSHA and CLP regulations.[1][2] | Follow standard laboratory procedures for non-hazardous chemical waste. |
| Physical Form | Typically supplied as a lyophilized powder or in a liquid solution. | Disposal method depends on whether it is in solid or liquid form. |
| Solubility | Generally soluble in aqueous solutions like sterile distilled water or dilute acetic acid.[4] | Aqueous solutions may be suitable for drain disposal, pending institutional policies. |
| Stability | Stable as a lyophilized powder. In solution, stability is limited, especially for peptides with certain amino acids.[5] | Dispose of unused or degraded solutions promptly. |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (lyophilized powder or solution) and local institutional and environmental regulations.
1. Disposal of Lyophilized (Solid) Peptide:
-
Small Quantities: For minute, non-hazardous solid peptide waste, disposal in the regular laboratory trash may be permissible, provided it does not violate institutional policies.
-
Contaminated Items: Any items heavily contaminated with the solid peptide, such as weigh boats or microfuge tubes, should be disposed of in a designated chemical waste container.
2. Disposal of Peptide Solutions (Aqueous):
-
Neutralization: Before disposal, ensure the pH of the peptide solution is between 5 and 9.[6][7] If the solution is acidic or basic, neutralize it by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acids, dilute hydrochloric acid for bases) while stirring in a well-ventilated area.[6][7]
-
Dilution and Drain Disposal: For small quantities of non-hazardous, neutralized aqueous peptide solutions, drain disposal may be an option. This involves flushing the solution down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part solution).[7] Crucially, always verify that your institution's policies and local wastewater regulations permit this practice. [6]
-
Chemical Waste Collection: If drain disposal is not permitted or if the solution contains other hazardous components (e.g., certain solvents, heavy metals), it must be collected in a clearly labeled, leak-proof hazardous waste container for pickup by your institution's environmental health and safety (EHS) department.[8]
3. Disposal of Peptide Solutions in Organic Solvents:
-
Segregation is Key: If the peptide is dissolved in a halogenated or non-halogenated organic solvent, it must not be disposed of down the drain.
-
Hazardous Waste Collection: These solutions must be collected in separate, appropriately labeled hazardous waste containers that specify the solvent used.[6][8] Follow your institution's guidelines for the disposal of chemical solvent waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these guidelines and the logical workflow, laboratory personnel can ensure the safe and compliant disposal of this compound waste, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. neb.com [neb.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. bachem.com [bachem.com]
- 6. peptiderecon.com [peptiderecon.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. essex.ac.uk [essex.ac.uk]
Safeguarding Your Research: A Guide to Handling Casein Kinase 2 Substrate Peptide
Researchers and drug development professionals working with Casein Kinase 2 (CK2) Substrate Peptide must prioritize safety and proper handling to ensure both personal well-being and the integrity of their experiments. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
While a specific Safety Data Sheet (SDS) for Casein Kinase 2 Substrate Peptide may not always be readily available, adherence to standard laboratory safety protocols for handling peptides is paramount. The following personal protective equipment is recommended:
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes of peptide solutions. |
| Hand Protection | Nitrile gloves | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat | Shields clothing and skin from spills. |
Operational Plan: From Receipt to Use
Proper handling and storage are critical for maintaining the stability and activity of the this compound.
Receiving and Storage
-
Upon Receipt : Inspect the packaging for any signs of damage.
-
Storage of Lyophilized Peptide : Store at -20°C in a tightly sealed container.[1][2] For long-term storage, -80°C is recommended. Protect from moisture and light.[1][2]
-
Storage of Peptide in Solution : The shelf-life of peptides in solution is limited.[1] If necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C.[1] Using sterile buffers at pH 5-6 can prolong storage life.
Handling and Preparation of Solutions
-
Equilibration : Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation and moisture absorption.
-
Weighing : Handle the peptide in a clean, designated area.
-
Solubilization : Refer to the manufacturer's instructions for the appropriate solvent. If not provided, sterile, distilled water is a common starting point. Sonication can aid in dissolving the peptide.[3]
-
Aliquoting : To avoid degradation from multiple freeze-thaw cycles, it is recommended to aliquot the peptide solution into single-use volumes.[1]
Disposal Plan: Responsible Waste Management
As this compound is a naturally occurring amino acid sequence, it is generally not considered hazardous waste.[4] However, disposal methods should always comply with local regulations.
-
Unused Peptide (Solid) : Small quantities of non-hazardous solid chemicals, such as peptides, can often be disposed of in the regular trash.[4][5] It is advisable to package the waste securely and have laboratory personnel transfer it to the dumpster.[4]
-
Peptide Solutions : Non-hazardous liquid waste may be permissible for drain disposal with approval from the relevant environmental health and safety department.[6]
-
Contaminated Materials : Any materials, such as pipette tips and tubes, that have come into contact with the peptide should be disposed of in the appropriate laboratory waste stream.
Experimental Workflow and Disposal
Caption: This diagram outlines the procedural flow from receiving and handling the this compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
